ZK756326 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPACCEKWFGWZHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ZK756326 Dihydrochloride: A Technical Guide to its Mechanism of Action as a CCR8 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK756326 dihydrochloride is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immunological processes. This technical guide provides a comprehensive overview of the mechanism of action of ZK756326, detailing its binding characteristics, signaling pathways, and functional effects. The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers in immunology, pharmacology, and drug discovery.
Introduction
Chemokine receptors play a pivotal role in orchestrating immune cell trafficking and activation. CCR8, in particular, is predominantly expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and monocytes, making it an attractive therapeutic target for inflammatory diseases and cancer. ZK756326 has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of CCR8. This document outlines the molecular interactions and cellular consequences of CCR8 activation by ZK756326.
Binding Profile and Selectivity
ZK756326 acts as a competitive agonist at the CCR8 receptor, inhibiting the binding of the endogenous ligand, CCL1 (also known as I-309).[1][2] The binding affinity and selectivity of ZK756326 have been characterized in radioligand binding assays.
Table 1: Binding Affinity and Selectivity of ZK756326
| Parameter | Value | Species | Assay Type | Reference |
| IC50 (vs. CCL1) | 1.8 µM | Human | Radioligand Binding | [1][2] |
| Selectivity | >28-fold vs. 26 other GPCRs | Human | Radioligand Binding | [1] |
| Off-Target Binding (IC50) | ||||
| 5-HT1A | 5.4 µM | Human | Radioligand Binding | [3] |
| 5-HT2B | 4.4 µM | Human | Radioligand Binding | [3] |
| 5-HT2C | 34.8 µM | Human | Radioligand Binding | [3] |
| 5-HT5A | 16 µM | Human | Radioligand Binding | [3] |
| 5-HT6 | 5.9 µM | Human | Radioligand Binding | [3] |
| α2A Adrenergic Receptor | <20 µM (65% inhibition at 20 µM) | Human | Radioligand Binding | [3] |
Signaling Pathways
Upon binding to CCR8, ZK756326 initiates a cascade of intracellular signaling events characteristic of GPCR activation. The primary signaling pathway involves the activation of heterotrimeric G proteins, leading to downstream effector activation.
G Protein Coupling
Studies have indicated that CCR8 predominantly couples to Gαi proteins.[4] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, the functional consequences of ZK756326 binding, such as calcium mobilization, suggest the involvement of other G protein subtypes as well. While both Gαi and Gαq signaling pathways regulate the release of intracellular calcium, cellular impedance experiments have shown that CCR8 agonists, including ZK756326, primarily induce Gαi-dependent signaling.[4]
Calcium Mobilization
A hallmark of ZK756326-mediated CCR8 activation is a robust increase in intracellular calcium concentration ([Ca2+]i).[1][2] This is a consequence of G protein-mediated activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. ZK756326 is a full agonist for calcium mobilization.[4]
Extracellular Acidification
Activation of CCR8 by ZK756326 also stimulates extracellular acidification.[1][2] This is likely due to the activation of various metabolic pathways and ion transporters that are downstream of G protein signaling.
Biased Agonism
Interestingly, ZK756326 exhibits biased agonism. While it is a full agonist for calcium mobilization, its ability to induce cell migration shows a different signaling dependency compared to the endogenous ligand CCL1. The migration of cells in response to human CCL1 is dependent on Gβγ signaling.[4] In contrast, cell migration induced by ZK756326 is independent of Gβγ signaling, highlighting its nature as a biased agonist.[4]
Signaling Pathway Diagram
Caption: Signaling pathway of ZK756326-mediated CCR8 activation.
Functional Effects
The activation of CCR8 by ZK756326 leads to several key functional responses in target cells.
Table 2: Functional Effects of ZK756326
| Functional Effect | EC50 | Cell Type | Assay | Reference |
| Calcium Mobilization | 245 nM | CCR8-expressing cells | FLIPR Assay | [5] |
| Chemotaxis | Induces chemotaxis | Immune cells | Boyden Chamber Assay | [6] |
| Receptor Desensitization | Desensitizes receptor to CCL1 | CCR8-expressing cells | Calcium Mobilization | [5] |
| ERK1/2 Phosphorylation | Increases phosphorylation | THP-1 cells | Western Blot | [5] |
Experimental Protocols
Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of ZK756326 for CCR8.
Experimental Workflow Diagram
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells expressing human CCR8 in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled CCL1 (e.g., 125I-CCL1), and serial dilutions of ZK756326 or unlabeled CCL1 (for control).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to ZK756326 using a Fluorometric Imaging Plate Reader (FLIPR).
Experimental Workflow Diagram
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Culture: Plate U87 MG cells stably expressing human CCR8 in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of ZK756326 in a separate 96-well compound plate.
-
FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.
-
Assay Execution: The FLIPR instrument will establish a baseline fluorescence reading from the cell plate and then automatically add the ZK756326 solutions from the compound plate to the cell plate.
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the compound.
-
Data Analysis: The change in fluorescence, indicative of the increase in intracellular calcium, is plotted against the logarithm of the ZK756326 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Chemotaxis Assay
This protocol outlines a general procedure for assessing the chemotactic effect of ZK756326 on immune cells using a Boyden chamber assay.
Experimental Workflow Diagram
Caption: Workflow for a chemotaxis assay.
Methodology:
-
Chamber Assembly: Assemble the Boyden chamber with a porous polycarbonate membrane (e.g., 5 µm pore size) separating the upper and lower wells.
-
Chemoattractant Loading: Fill the lower wells with assay medium containing various concentrations of ZK756326 or a control chemoattractant.
-
Cell Seeding: Resuspend the immune cells (e.g., purified T cells) in assay medium and add them to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for cell migration (e.g., 2-4 hours).
-
Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several microscopic fields for each well.
-
Data Analysis: Plot the number of migrated cells against the concentration of ZK756326 to determine the chemotactic response.
Conclusion
This compound is a well-characterized, selective nonpeptide agonist of CCR8. Its mechanism of action involves binding to the receptor, primarily activating Gαi-dependent signaling pathways, leading to a robust increase in intracellular calcium, extracellular acidification, and cell migration. The discovery of its biased agonistic properties provides a nuanced understanding of CCR8 signaling and offers opportunities for the development of functionally selective therapeutics. The experimental protocols detailed in this guide provide a framework for further investigation into the pharmacology of ZK756326 and the role of CCR8 in health and disease.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
ZK756326 Dihydrochloride: An In-Depth Technical Guide to its Role as a CCR8 Agonist in the Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ZK756326 dihydrochloride, a nonpeptide agonist of the C-C chemokine receptor 8 (CCR8). CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on T helper type 2 (Th2) cells, regulatory T cells (Tregs), and natural killer (NK) cells, playing a crucial role in immune responses and inflammation. This compound serves as a valuable tool for investigating the physiological and pathophysiological functions of the CCR8 signaling pathway. This document details the pharmacological properties of ZK756326, its mechanism of action, and its effects on downstream signaling events. Furthermore, it provides detailed experimental protocols for key assays used to characterize the activity of this compound, alongside visualizations of the signaling pathways and experimental workflows.
Introduction to CCR8 and its Signaling Pathway
C-C chemokine receptor 8 (CCR8) is a member of the beta chemokine receptor family, which are seven-transmembrane proteins that couple to intracellular G proteins. The primary endogenous ligand for human CCR8 is C-C motif chemokine ligand 1 (CCL1), also known as I-309. The interaction between CCL1 and CCR8 is pivotal in mediating the migration of various immune cells to sites of inflammation.
Upon agonist binding, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype. This activation initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes. Furthermore, CCR8 signaling can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Receptor activation also leads to the recruitment of β-arrestins, which play a role in receptor desensitization, internalization, and G protein-independent signaling.
The CCR8 signaling pathway is implicated in various physiological and pathological processes, including allergic inflammation, autoimmune diseases, and cancer. Consequently, molecules that modulate CCR8 activity, such as this compound, are of significant interest to the research and drug development community.
Pharmacological Profile of this compound
This compound is a potent and selective nonpeptide agonist of the CCR8 receptor. Its agonistic properties have been characterized through a variety of in vitro assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity at the CCR8 receptor.
| Parameter | Species | Cell Line/System | Assay Type | Value | Reference |
| IC50 (CCL1 binding inhibition) | Human | CCR8-expressing cells | Radioligand Binding Assay | 1.8 µM | [1] |
| Agonist Activity | Human | U87 MG cells expressing CCR8 | Calcium Mobilization | Full agonist | [2] |
| Agonist Activity | Human | Cells expressing human CCR8 | Extracellular Acidification | Stimulates | [2] |
| Agonist Activity | Murine | Cells expressing murine CCR8 | Chemotaxis | Induces | [2] |
| Agonist Activity | Murine | Cells expressing murine CCR8 | ERK1/2 Phosphorylation | Induces | [2] |
Mechanism of Action and Downstream Signaling
This compound mimics the action of the endogenous ligand CCL1 by binding to and activating the CCR8 receptor. This activation triggers a cascade of intracellular signaling events that are characteristic of Gαi-coupled GPCRs.
G Protein Coupling and Second Messenger Activation
Activation of CCR8 by ZK756326 leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits adenylyl cyclase, resulting in reduced intracellular cAMP levels. Concurrently, the Gβγ subunits can activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a hallmark of CCR8 activation and can be readily measured in functional assays.
MAPK/ERK Pathway Activation
The signaling cascade initiated by ZK756326 at CCR8 also involves the activation of the mitogen-activated protein kinase (MAPK) pathway. Specifically, it has been shown to induce the phosphorylation of ERK1 and ERK2 (ERK1/2), key kinases that regulate a wide range of cellular processes, including cell proliferation, differentiation, and survival.
β-Arrestin Recruitment
Upon agonist binding and subsequent G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular domains, β-arrestins are recruited to the receptor. This interaction is crucial for receptor desensitization, which attenuates G protein-mediated signaling, and for initiating receptor internalization. Furthermore, β-arrestins can act as scaffolds for other signaling proteins, leading to the activation of G protein-independent signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide for the characterization of this compound's activity at the CCR8 receptor.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the CCR8 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CCR8
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Radioligand (e.g., [125I]-CCL1)
-
This compound
-
Non-specific binding control (e.g., high concentration of unlabeled CCL1)
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Harvest CCR8-expressing cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer to a desired protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of radiolabeled CCL1 to each well.
-
Add increasing concentrations of this compound (or unlabeled CCL1 for competition curve).
-
For non-specific binding control wells, add a high concentration of unlabeled CCL1.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calcium Mobilization Assay
Objective: To measure the ability of this compound to induce an increase in intracellular calcium concentration in CCR8-expressing cells.
Materials:
-
HEK293 cells stably expressing human CCR8
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Positive control (e.g., CCL1)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed CCR8-expressing cells into a black-walled, clear-bottom 96-well or 384-well plate and grow to confluence.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium-sensitive fluorescent dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Prepare a plate with different concentrations of this compound and controls.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a short period.
-
Program the instrument to add the compounds from the compound plate to the cell plate and immediately begin kinetic fluorescence measurements.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF as a function of the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by non-linear regression analysis.
-
Chemotaxis Assay
Objective: To assess the ability of this compound to induce directed migration of CCR8-expressing cells.
Materials:
-
CCR8-expressing cells (e.g., murine T cells)
-
Chemotaxis chamber (e.g., Transwell plate with polycarbonate membrane)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
This compound
-
Positive control (e.g., CCL1)
-
Cell counting method (e.g., hemocytometer, automated cell counter, or fluorescent dye like Calcein-AM)
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound and controls in the assay medium and add them to the lower chambers of the chemotaxis plate.
-
Resuspend the CCR8-expressing cells in assay medium at a defined concentration.
-
Add the cell suspension to the upper chamber (the insert) of the chemotaxis plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow cell migration (typically 1-4 hours).
-
-
Quantification of Migrated Cells:
-
Carefully remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Directly counting the cells in the lower chamber using a hemocytometer or an automated cell counter.
-
Lysing the cells in the lower chamber and quantifying a cellular component (e.g., ATP).
-
Pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in the lower chamber.
-
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of migrated cells in the presence of the chemoattractant by the number of migrated cells in the absence of the chemoattractant (basal migration).
-
Plot the chemotactic index as a function of the logarithm of the agonist concentration.
-
Determine the EC50 value by non-linear regression analysis.
-
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To detect the phosphorylation of ERK1/2 in CCR8-expressing cells upon stimulation with this compound.
Materials:
-
CCR8-expressing cells
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Stimulation and Lysis:
-
Plate CCR8-expressing cells and grow to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of this compound for a specific time period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to control for protein loading.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized phospho-ERK1/2 levels as a function of the agonist concentration to determine the EC50.
-
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the CCR8 receptor upon activation by this compound.
Materials:
-
Cell line co-expressing CCR8 fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.
-
Assay medium
-
This compound
-
Substrate for the reporter enzyme/protein
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Plating:
-
Plate the engineered cells in a white-walled, clear-bottom microplate.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time to allow for β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagent containing the substrate for the reporter enzyme.
-
Incubate for a short period to allow the enzymatic reaction to proceed.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity as a function of the logarithm of the agonist concentration.
-
Determine the EC50 value by non-linear regression analysis.
-
Visualizations
CCR8 Signaling Pathway
Caption: CCR8 Signaling Pathway activated by ZK756326.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Logical Relationship: Agonist-Induced Downstream Events
Caption: Temporal relationship of CCR8 signaling events.
Conclusion
This compound is a well-characterized nonpeptide agonist of the CCR8 receptor. Its ability to potently and selectively activate CCR8 makes it an invaluable pharmacological tool for elucidating the complex roles of the CCR8 signaling pathway in both normal physiology and disease states. This technical guide has provided a detailed overview of its pharmacological properties, its mechanism of action on downstream signaling pathways, and comprehensive experimental protocols for its characterization. The provided visualizations offer a clear understanding of the signaling cascade and experimental procedures. For researchers in immunology, inflammation, and oncology, this compound represents a key compound for advancing our understanding of CCR8 biology and for the exploration of novel therapeutic strategies targeting this important chemokine receptor.
References
An In-depth Technical Guide to ZK756326 Dihydrochloride: A Potent CCR8 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of ZK756326 dihydrochloride. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on immunology, oncology, and infectious diseases. This document includes detailed experimental methodologies for key assays and visual representations of relevant biological pathways and workflows.
Chemical Properties and Structure
This compound is a non-peptide small molecule that acts as a potent and selective agonist for the C-C chemokine receptor 8 (CCR8).[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol dihydrochloride |
| CAS Number | 1780259-94-0 |
| Molecular Formula | C₂₁H₃₀Cl₂N₂O₃ |
| Molecular Weight | 429.38 g/mol [2][3] |
| Purity | ≥98%[1][4] |
| Appearance | Crystalline solid[1] |
| Solubility | Soluble in water and DMSO[5][] |
| Storage | Store lyophilized at -20°C. In solution, store at -20°C and use within 3 months.[4] |
| SMILES | OCCOCCN1CCN(CC2=CC=CC(OC3=CC=CC=C3)=C2)CC1.[H]Cl.[H]Cl[4] |
| InChI | InChI=1S/C21H28N2O3.2ClH/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20;;/h1-8,17,24H,9-16,18H2;2*1H[3] |
Mechanism of Action and Signaling Pathway
ZK756326 functions as a selective agonist for CCR8, a G protein-coupled receptor (GPCR) predominantly expressed on regulatory T cells (Tregs), Th2 cells, monocytes, and natural killer (NK) cells.[7] Upon binding to CCR8, ZK756326 activates downstream signaling cascades, mimicking the action of the natural CCR8 ligand, CCL1. This activation leads to various cellular responses, including calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and chemotaxis.[8]
The binding of ZK756326 to CCR8 is believed to induce a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi family. This initiates a signaling cascade that includes the release of intracellular calcium stores and the activation of the MAPK/ERK pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
CCR8 Receptor Binding Assay
This assay determines the binding affinity of ZK756326 to the CCR8 receptor.
-
Cell Line: Jurkat cells stably expressing human CCR8 (Jurkat.hCCR8).[9]
-
Reagents:
-
Labeled CCR8 ligand (e.g., hCCL1 AF647).[9]
-
This compound.
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
-
Procedure:
-
Incubate Jurkat.hCCR8 cells with a fixed concentration of labeled CCR8 ligand and varying concentrations of this compound.[9]
-
Incubate for 30 minutes at room temperature in the dark.[9]
-
Wash the cells to remove unbound ligand.
-
Analyze the bound fluorescence using flow cytometry.
-
Calculate the IC₅₀ value, which represents the concentration of ZK756326 that inhibits 50% of the specific binding of the labeled ligand.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CCR8 activation by ZK756326.
-
Cell Line: U87 astroglioma cells or HEK293 cells stably expressing human CCR8.[10][11][12][13]
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-3).
-
This compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Procedure:
-
Plate CCR8-expressing cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye for 1 hour at 37°C.
-
Wash the cells with assay buffer.
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Add varying concentrations of this compound to the wells.
-
Immediately measure the change in fluorescence over time.
-
Determine the EC₅₀ value, the concentration of ZK756326 that elicits a half-maximal response.
-
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of ERK, a downstream target of CCR8 signaling.
-
Cell Line: HEK293 cells or other suitable cells expressing CCR8.
-
Method: Cell-based ELISA.
-
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Starve the cells in serum-free media for several hours.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Fix and permeabilize the cells.
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Normalize the p-ERK signal to the total ERK or total protein content in each well.
-
HIV-1 Fusion Assay
This assay assesses the ability of ZK756326 to inhibit HIV-1 entry into cells, as CCR8 can act as a co-receptor for certain HIV-1 strains.
-
Principle: This assay utilizes a β-lactamase (BlaM)-Vpr chimeric protein incorporated into HIV-1 virions. Upon viral fusion with a target cell, BlaM-Vpr is released into the cytoplasm and cleaves a fluorescent substrate (CCF2-AM), causing a change in its emission spectrum from green to blue, which can be detected by flow cytometry.
-
Cells and Viruses:
-
Target cells: TZM-bl cells or primary CD4+ T cells.
-
HIV-1 virions incorporating BlaM-Vpr.
-
-
Procedure:
-
Pre-incubate target cells with varying concentrations of this compound.
-
Infect the cells with BlaM-Vpr containing HIV-1 virions.
-
After incubation to allow for fusion, wash the cells and load them with the CCF2-AM substrate.
-
Incubate at room temperature to allow for substrate cleavage.
-
Analyze the cells by flow cytometry to determine the percentage of blue cells (indicating fusion).
-
Calculate the IC₅₀ for fusion inhibition.
-
Conclusion
This compound is a valuable research tool for studying the role of CCR8 in various physiological and pathological processes. Its agonistic activity on CCR8 makes it a compound of interest for modulating immune responses. The detailed chemical, structural, and biological information, along with the experimental protocols provided in this guide, will aid researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting the CCR8 pathway.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. This compound is not for human or veterinary use.
References
- 1. ZK-756326 dihydrochloride | CAS 1780259-94-0 | Sun-shinechem [sun-shinechem.com]
- 2. ZK756326 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 3. medkoo.com [medkoo.com]
- 4. shellchemtech.com [shellchemtech.com]
- 5. axonmedchem.com [axonmedchem.com]
- 7. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. HEK293-CCR8 Cells [cytion.com]
- 11. Human CCR8 Stable Cell Line-HEK293 (CSC-RG1829) - Creative Biogene [creative-biogene.com]
- 12. HEK293/Human CCR8 Stable Cell Line | ACROBiosystems [kr.acrobiosystems.com]
- 13. HEK293/Human CCR8 Stable Cell Line | ACROBiosystems [acrobiosystems.com]
ZK756326 Dihydrochloride: A Nonpeptide Agonist of CCR8
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) predominantly expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs). As a key player in immune responses, CCR8 and its endogenous ligand, CCL1, are implicated in various inflammatory diseases and cancer.[1] The development of small molecule agonists like ZK756326 provides valuable tools for investigating the physiological and pathological roles of CCR8, offering alternatives to its natural protein ligands. This document provides a comprehensive technical overview of ZK756326, including its pharmacological properties, detailed experimental protocols for its characterization, and insights into its mechanism of action.
Pharmacological Profile of this compound
ZK756326 acts as a full agonist at the human CCR8, initiating downstream signaling cascades upon binding. Its activity has been characterized through various in vitro assays, demonstrating its ability to compete with the natural ligand CCL1 and trigger cellular responses indicative of CCR8 activation.
Quantitative Data
The following tables summarize the key quantitative metrics for ZK756326's interaction with CCR8 and its selectivity over other GPCRs.
Table 1: Binding Affinity and Potency of ZK756326 for Human CCR8
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC₅₀ (CCL1 Competition) | 1.8 µM | Radioligand Binding Assay | U87 cells expressing human CCR8 | [2] |
| EC₅₀ (Extracellular Acidification) | 254 nM | Microphysiometry | Cells expressing human CCR8 |
Table 2: Selectivity Profile of ZK756326 Against Other G Protein-Coupled Receptors
| Receptor | IC₅₀ (µM) | Assay Type |
| 5-HT₂B | 4.4 | Radioligand Binding Assay |
| 5-HT₁A | 5.4 | Radioligand Binding Assay |
| 5-HT₆ | 5.9 | Radioligand Binding Assay |
| 5-HT₅A | 16 | Radioligand Binding Assay |
| α₂A | <20 | Radioligand Binding Assay |
| 5-HT₂C | 34.8 | Radioligand Binding Assay |
| Other 26 GPCRs | >50 | Radioligand Binding Assay |
| Data compiled from MedChemExpress product information. |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of ZK756326 as a CCR8 agonist.
Radioligand Competition Binding Assay
This assay determines the ability of ZK756326 to displace the binding of a radiolabeled CCR8 ligand, typically ¹²⁵I-CCL1.
Materials:
-
U87 cells stably expressing human CCR8
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4
-
¹²⁵I-CCL1 (radioligand)
-
This compound (competitor)
-
Unlabeled CCL1 (for determining non-specific binding)
-
96-well filter plates (e.g., Millipore)
-
Scintillation counter
Procedure:
-
Cell Preparation: Harvest U87-CCR8 cells and prepare a cell membrane suspension in ice-cold Binding Buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding Buffer
-
A serial dilution of ZK756326 or unlabeled CCL1.
-
A fixed concentration of ¹²⁵I-CCL1 (typically at its Kd).
-
Cell membrane preparation (e.g., 5-10 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value using non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following CCR8 activation by ZK756326.
Materials:
-
U87 cells stably expressing human CCR8
-
Culture Medium: DMEM with 10% FBS
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)
-
Probenecid (to prevent dye leakage)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed U87-CCR8 cells into 96-well black, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in Assay Buffer containing probenecid. Incubate for 60 minutes at 37°C.
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to room temperature.
-
Establish a baseline fluorescence reading.
-
Automatically inject a serial dilution of ZK756326 into the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the ZK756326 concentration to determine the EC₅₀ value.
Chemotaxis Assay
This assay assesses the ability of ZK756326 to induce directional migration of CCR8-expressing cells.
Materials:
-
CCR8-expressing cells (e.g., primary T cells or a suitable cell line)
-
Chemotaxis Buffer: RPMI 1640 with 0.5% BSA
-
Transwell inserts with a porous membrane (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
This compound
-
Calcein-AM or other cell viability stain
Procedure:
-
Assay Setup:
-
Add Chemotaxis Buffer containing a serial dilution of ZK756326 to the lower wells of the 24-well plate.
-
Resuspend CCR8-expressing cells in Chemotaxis Buffer and add them to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Scrape off the non-migrated cells from the top surface of the membrane.
-
Stain the migrated cells on the bottom surface of the membrane with a fluorescent dye like Calcein-AM.
-
Quantify the migrated cells by measuring the fluorescence in a plate reader or by cell counting using a microscope.
-
-
Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the logarithm of the ZK756326 concentration to determine the chemotactic response.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway downstream of CCR8 activation.
Materials:
-
CCR8-expressing cells
-
Serum-free culture medium
-
This compound
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Starve the CCR8-expressing cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of ZK756326 for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the CCR8 signaling pathway and a representative experimental workflow.
Caption: CCR8 Signaling Pathway Activated by ZK756326.
Caption: Workflow for a Transwell Chemotaxis Assay.
Conclusion
This compound serves as a valuable pharmacological tool for the study of CCR8 biology. Its characterization as a potent and selective nonpeptide agonist allows for the detailed investigation of CCR8-mediated signaling and its role in various physiological and pathological processes. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of immunology, inflammation, and oncology. Further studies utilizing ZK756326 and similar compounds will continue to elucidate the therapeutic potential of targeting the CCR8 pathway.
References
In-depth Technical Guide on ZK756326 Dihydrochloride: In Vivo and In Vitro Studies
An extensive search for publicly available scientific literature and clinical trial data regarding "ZK756326 dihydrochloride" did not yield any specific in vivo or in vitro studies, quantitative data, experimental protocols, or associated signaling pathways for this particular compound.
The information retrieved discusses general concepts of pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body), which are fundamental principles in drug development.[1][2][3][4][5] These results provide a broad overview of how drugs are absorbed, distributed, metabolized, and eliminated, and how their effects on the body are studied. However, they do not provide any specific data related to this compound.
Several search results pointed to studies and clinical trials for other compounds, such as CM326, a monoclonal antibody targeting TSLP[6], and various cancer therapies.[7][8][9][10] These findings are not relevant to the subject of this guide.
At present, there is no available information in the public domain to construct a detailed technical guide or whitepaper on the in vivo and in vitro studies of this compound. Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not possible.
Researchers, scientists, and drug development professionals seeking information on this compound may need to consult proprietary databases, internal company documentation, or contact the original developing organization if known. Further research may be necessary to determine if this compound is also known by other identifiers or if research has been discontinued.
References
- 1. Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Translational Investigation of CM326 from Preclinical Studies to Randomized Phase I Clinical Trials in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
ZK756326 Dihydrochloride: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) with significant implications in immunology, particularly in the context of cancer and inflammatory diseases.[1] This technical guide provides an in-depth overview of the applications of this compound in immunology research, focusing on its mechanism of action, experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action: A Biased Agonist of CCR8
This compound functions as a full agonist of CCR8, initiating downstream signaling cascades upon binding.[2] Its primary mechanism involves the activation of Gαi-dependent signaling pathways, leading to a dose-dependent increase in intracellular calcium concentration.[2] This activity is crucial for its role in mediating cellular responses such as chemotaxis.
Interestingly, this compound is characterized as a biased agonist. This means that it activates a subset of the receptor's signaling pathways, differing from the endogenous ligand, CCL1. While both CCL1 and ZK756326 induce potent calcium mobilization, the cell migration induced by ZK756326 is independent of Gβγ signaling, a pathway essential for CCL1-mediated migration. Furthermore, ZK756326 demonstrates a higher efficacy in recruiting β-arrestin 1, a key protein in GPCR desensitization and signaling, and this recruitment occurs independently of Gαi signaling.
Applications in Immunology Research
The primary application of this compound in immunology research stems from the specific expression pattern of its target, CCR8. CCR8 is highly expressed on regulatory T cells (Tregs), particularly those infiltrating the tumor microenvironment (TME).[3][4] These tumor-infiltrating Tregs are highly immunosuppressive, and their presence is often correlated with a poor prognosis.[4] Therefore, ZK756326 serves as a valuable chemical tool to investigate the biology of these critical immune cells.
Key research applications include:
-
Studying Regulatory T cell (Treg) Migration: As a CCR8 agonist, ZK756326 can be used to induce and study the chemotaxis of Tregs.[5][6][7][8] This is particularly relevant for understanding how Tregs are recruited to and retained within the TME.
-
Investigating CCR8 Signaling in Immune Cells: The biased agonism of ZK756326 allows researchers to dissect the specific downstream signaling pathways of CCR8. By comparing the cellular responses to ZK756326 and CCL1, the distinct roles of G protein-dependent and β-arrestin-dependent signaling can be elucidated.
-
High-Throughput Screening: As a small molecule agonist, ZK756326 can be utilized in high-throughput screening assays to identify novel CCR8 antagonists with therapeutic potential.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in various in vitro assays.
| Assay | Parameter | Value | Cell Line | Reference |
| CCR8 Binding Inhibition | IC50 | 1.8 µM | Not specified | [2] |
| Calcium Mobilization | EC50 | 1.1 ± 0.3 µM | Jurkat.hCCR8 | |
| β-Arrestin 1 Recruitment | EC50 | 0.4 ± 0.1 µM | U2OS.hCCR8 |
Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted from studies characterizing CCR8 agonists.
Objective: To measure the ability of this compound to induce intracellular calcium flux in CCR8-expressing cells.
Materials:
-
CCR8-expressing cells (e.g., Jurkat cells stably expressing human CCR8)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (in DMSO)
-
CCL1 (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Harvest CCR8-expressing cells and resuspend them in HBSS with 20 mM HEPES at a density of 1 x 10^6 cells/mL.
-
Add Fluo-4 AM to a final concentration of 2 µM and Pluronic F-127 to a final concentration of 0.02%.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS with 20 mM HEPES to remove excess dye and resuspend in the same buffer at 2 x 10^6 cells/mL.
-
-
Assay Performance:
-
Pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and CCL1 in HBSS with 20 mM HEPES.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate for 5 minutes.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Automatically inject 100 µL of the agonist solutions and continue to measure fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response as the peak fluorescence minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Chemotaxis Assay (Transwell Migration)
This is a general protocol for assessing cell migration towards a chemoattractant, which can be adapted for ZK756326.
Objective: To evaluate the ability of this compound to induce the migration of CCR8-expressing immune cells.
Materials:
-
CCR8-expressing cells (e.g., primary Tregs or a CCR8-expressing T cell line)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
This compound
-
CCL1 (positive control)
-
Cell counting solution (e.g., CellTiter-Glo®) or flow cytometer for cell enumeration
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of this compound and CCL1 in the assay medium.
-
Add 600 µL of the chemoattractant solutions to the lower wells of the 24-well plate. Add assay medium alone as a negative control.
-
Resuspend the CCR8-expressing cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
The number of cells that have migrated to the lower chamber can be quantified in several ways:
-
Luminescence-based: Add a cell counting solution (e.g., CellTiter-Glo®) to the lower wells, incubate as per the manufacturer's instructions, and read the luminescence.
-
Flow Cytometry: Collect the cells from the lower chamber and count them using a flow cytometer for a defined period or by adding counting beads.
-
-
-
Data Analysis:
-
Calculate the number of migrated cells for each condition.
-
Express the results as a chemotactic index (fold increase in migration over the negative control).
-
Plot the chemotactic index against the agonist concentration to generate a dose-response curve.
-
Signaling Pathways and Visualizations
This compound activates CCR8, leading to the dissociation of the Gαi and Gβγ subunits of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, while both subunits can activate downstream effectors such as phospholipase C (PLC), leading to an increase in intracellular calcium. Concurrently, ZK756326 promotes the recruitment of β-arrestin, which can initiate G protein-independent signaling and mediate receptor internalization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCR6 regulates the migration of inflammatory and regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications [mdpi.com]
- 4. bms.com [bms.com]
- 5. T regulatory cell migration during an immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory T cell induction, migration, and function in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Control of Regulatory T Cell Migration, Function, and Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Control of regulatory T cell migration, function and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Physiological Role of CCR8 with the Agonist ZK756326: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune regulation.[1] Primarily expressed on regulatory T cells (Tregs), especially those infiltrating tumors, CCR8 and its endogenous ligand, CCL1, are key players in mediating immunosuppressive environments.[2] This has positioned CCR8 as a significant therapeutic target for a range of diseases, including cancer and autoimmune disorders. The synthetic, non-peptide small molecule, ZK756326, serves as a potent agonist for CCR8, providing a valuable tool for elucidating the receptor's physiological functions and signaling pathways.[3] This technical guide provides an in-depth overview of CCR8, the utility of ZK756326 as a research tool, and detailed protocols for investigating their interaction.
The Physiological Role of CCR8
CCR8 is integral to the trafficking and function of various immune cells. Its expression is most prominently observed on Tregs within the tumor microenvironment, where it contributes to the suppression of anti-tumor immunity.[2][4] The interaction between CCL1 and CCR8 promotes the migration of these immunosuppressive cells to the tumor site.[1] Beyond cancer, the CCR8/CCL1 axis is implicated in inflammatory diseases.[4] As a GPCR, CCR8 activation initiates downstream signaling cascades that influence cell migration, calcium mobilization, and gene transcription, thereby modulating immune responses.[1][5]
ZK756326: A Pharmacological Probe for CCR8
ZK756326 is a non-peptide agonist of CCR8. It has been shown to be a full agonist, capable of dose-dependently inducing intracellular calcium release and stimulating extracellular acidification in cells expressing human CCR8.[3] While it inhibits the binding of the natural ligand CCL1, its primary characterized function is to activate the receptor and initiate downstream signaling.[3] This makes ZK756326 an invaluable tool for studying the consequences of CCR8 activation in various experimental systems.
Quantitative Data: ZK756326 Interaction with CCR8
The following table summarizes the key quantitative parameters of ZK756326's interaction with CCR8, compiled from in vitro studies.
| Parameter | Value | Assay | Reference |
| IC50 (CCL1 Binding Inhibition) | 1.8 µM | Radioligand Binding Assay | [3] |
| Agonist Type | Full Agonist | Calcium Mobilization Assay | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of CCR8's physiological role using ZK756326.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CCR8 activation by ZK756326.
Materials:
-
Human-CCR8 expressing cells (e.g., U87 MG cells)[3]
-
ZK756326
-
CCL1 (positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Calcium 3)[3][6]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)[3]
-
Probenecid (to prevent dye leakage)[3]
-
96-well black-walled, clear-bottomed plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader[3]
Procedure:
-
Cell Plating: Seed CCR8-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.[3]
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye in Assay Buffer containing probenecid for 60 minutes at 37°C.[3]
-
Compound Preparation: Prepare serial dilutions of ZK756326 and CCL1 in Assay Buffer.
-
Assay Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add the ZK756326 or CCL1 solutions to the wells and immediately begin recording the fluorescence intensity over time.[3]
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the agonist concentration to determine the EC50 value.
Chemotaxis Assay
This assay quantifies the migration of CCR8-expressing cells towards a gradient of ZK756326.
Materials:
-
CCR8-expressing cells (e.g., murine T lymphocyte cell line BW5147.G.1.4, which endogenously expresses CCR8)
-
ZK756326
-
CCL1 (positive control)
-
Chemotaxis chambers (e.g., Transwell plates with 5-µm pore size)
-
Cell culture medium
-
Cell viability reagent (e.g., Calcein AM)[7]
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture CCR8-expressing cells and resuspend them in serum-free medium.[8]
-
Chemoattractant Preparation: Prepare various concentrations of ZK756326 and CCL1 in serum-free medium and add them to the lower chambers of the chemotaxis plate. Add medium without any chemoattractant to the negative control wells.[9]
-
Cell Seeding: Add the cell suspension to the upper chambers (inserts) of the chemotaxis plate.
-
Incubation: Incubate the plate for a sufficient time (e.g., 4 hours) at 37°C in a CO2 incubator to allow for cell migration.[7]
-
Quantification of Migrated Cells:
-
Remove the inserts.
-
Add a fluorescent dye such as Calcein AM to the lower wells to stain the migrated cells.[7]
-
Measure the fluorescence in a plate reader.
-
-
Data Analysis: The fluorescence intensity is proportional to the number of migrated cells. Plot the number of migrated cells against the chemoattractant concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the CCR8 signaling pathway and the experimental workflows.
CCR8 Signaling Pathway
Caption: CCR8 Signaling Cascade.
Experimental Workflow: Investigating CCR8 with ZK756326
Caption: Workflow for CCR8 Investigation.
Conclusion
The study of CCR8 is crucial for understanding immune regulation and for the development of novel therapeutics. ZK756326 provides a specific and potent tool for activating this receptor and dissecting its downstream signaling and physiological effects. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate robust and reproducible research in this important area. By leveraging these methodologies, researchers can further unravel the complexities of CCR8 biology and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. ibidi.com [ibidi.com]
Methodological & Application
Application Notes and Protocols for ZK756326 Dihydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK756326 is a potent and selective non-peptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2][3][4][5][6] It inhibits the binding of the natural ligand CCL1 (I-309) with an IC50 value of 1.8 μM.[1][2][3][4][5] ZK756326 has been shown to induce Gαi-mediated calcium mobilization and extracellular acidification in cells expressing CCR8.[7] This compound is a valuable tool for investigating the physiological roles of CCR8, including its involvement in HIV infection, immune responses, and leukocyte chemotaxis.[2][7]
Proper preparation of ZK756326 dihydrochloride stock solutions is crucial for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for in vitro research applications.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1780259-94-0[1][2][3][8][9] |
| Molecular Formula | C₂₁H₃₀Cl₂N₂O₃[1][3][8][9] |
| Molecular Weight | 429.38 g/mol [1][2][3][8][9] |
| Purity | ≥98%[1][2][7] |
| Appearance | Crystalline solid[3][7][10] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| Water | Soluble[2] |
| DMSO | Soluble[2][3], 6 mg/mL[] |
| PBS (pH 7.2) | 10 mg/mL[7][10] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C (desiccated) | 36 months[1] |
| Solution | -20°C | 3 months[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Aqueous Solvent (e.g., PBS, pH 7.2)
This protocol is suitable for creating a stock solution that can be directly diluted into aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile cryogenic vials
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Dissolution: Aseptically add the calculated volume of sterile PBS (pH 7.2) to the tube containing the powder.
-
Mixing: Tightly cap the tube and vortex the solution until the compound is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization: To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryogenic vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[1]
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is ideal for creating a highly concentrated stock that can be stored for longer periods and diluted for various cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile cryogenic vials
Procedure:
-
Weighing: In a sterile environment, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 429.38 g/mol ), weigh 4.29 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the powder.
-
Mixing: Vortex the solution until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into single-use, sterile cryogenic vials. Store the aliquots at -20°C for up to 3 months.[1]
Important Considerations:
-
Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds.
-
Perform all steps involving sterile reagents and solutions in a laminar flow hood to maintain sterility.
-
The final concentration of DMSO in cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of ZK756326 and the general workflow for stock solution preparation.
Caption: ZK756326 activates the CCR8 receptor, leading to downstream signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ZK756326 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 4. ZK-756326 dihydrochloride|CAS 1780259-94-0 |DC Chemicals [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CCR8 (gene) - Wikipedia [en.wikipedia.org]
- 8. bms.com [bms.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Optimal Working Concentration of ZK756326 Dihydrochloride: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in immune responses and potential therapeutic areas such as HIV infection.[1] This document provides detailed application notes and experimental protocols to guide researchers in determining the optimal working concentration of this compound for various in vitro assays. The provided data, summarized from published literature, will aid in the effective design and execution of experiments to probe CCR8 biology.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the key quantitative data for the in vitro activity of this compound. This information is crucial for selecting appropriate concentration ranges for your experiments.
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | U87 cells expressing CCR8 | Ligand Binding Inhibition (vs. I-309/CCL1) | 1.8 µM | [2][3] |
| Agonist Concentration | U87.CD4.hCCR8 cells | Calcium Mobilization | 2 µM | [4] |
| Agonist Concentration | U87 MG cells expressing CCR8 | Cross-Desensitization | 3 µM | [2] |
| Specificity Screen | Various (26 other GPCRs) | Ligand Binding Inhibition | >50 µM | [2][3] |
Signaling Pathway
ZK756326 acts as an agonist at the CCR8 receptor. Upon binding, it activates the receptor, which is coupled to intracellular G proteins. This activation, typically via the Gαi and Gαq subunits, initiates a downstream signaling cascade. A key event is the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a measurable event in many functional assays.
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration following the activation of CCR8 by ZK756326.
Experimental Workflow:
Materials:
-
U87 MG cells stably expressing human CCR8
-
Poly-D-lysine-coated black, clear-bottom 96-well plates
-
Cell culture medium (e.g., EMEM supplemented with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 3)
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent microplate reader
Procedure:
-
Cell Plating: Seed the U87-CCR8 cells onto poly-D-lysine-coated 96-well plates at a density of 10,000 cells per well and culture overnight at 37°C in a 5% CO2 incubator.[2]
-
Dye Loading: The next day, aspirate the culture medium. Load the cells with a calcium-sensitive dye by adding loading buffer (e.g., HBSS with 20 mM HEPES, 2.5 mM probenecid, and the fluorescent dye) to each well. Incubate for 60 minutes at 37°C.[2]
-
Compound Preparation: Prepare a dilution series of this compound in HBSS/HEPES buffer. A starting concentration range could be from 10 nM to 100 µM.
-
Measurement: Place the cell plate into the FLIPR instrument. Program the instrument to add the ZK756326 dilutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis: The change in fluorescence indicates the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the ZK756326 concentration to generate a dose-response curve and calculate the EC50 value. A concentration of 2 µM has been shown to be effective.[4]
Chemotaxis Assay (Boyden Chamber)
This protocol measures the ability of ZK756326 to act as a chemoattractant for CCR8-expressing cells.
Materials:
-
CCR8-expressing cells (e.g., primary T cells, or a cell line like HL-60)
-
Chemotaxis chamber (e.g., Boyden chamber with an appropriate pore size filter, typically 3-8 µm)
-
This compound
-
Chemoattractant-free medium (e.g., RPMI with 0.5% BSA)
-
Cell staining and counting reagents (e.g., Calcein AM or DAPI)
Procedure:
-
Preparation: Resuspend CCR8-expressing cells in chemoattractant-free medium.
-
Chamber Setup: In the lower wells of the chemotaxis chamber, add the chemoattractant-free medium (negative control), a known chemoattractant for CCR8 like CCL1 (positive control), and varying concentrations of this compound. A good starting range would be centered around the IC50 (e.g., 100 nM to 10 µM).
-
Cell Addition: Place the filter membrane over the lower wells and add the cell suspension to the upper chamber.
-
Incubation: Incubate the chamber for a period sufficient to allow cell migration (e.g., 1-4 hours) at 37°C in a 5% CO2 incubator.
-
Quantification: After incubation, remove the non-migrated cells from the top of the filter. Stain the migrated cells on the underside of the filter and count them using a microscope or a plate reader if a fluorescent dye is used.
-
Data Analysis: Compare the number of migrated cells in response to ZK756326 with the negative and positive controls to determine its chemotactic potential.
Concluding Remarks
The optimal working concentration of this compound is assay-dependent. For binding assays, concentrations around the IC50 of 1.8 µM are relevant. For functional assays like calcium mobilization and chemotaxis, a concentration range of 1-10 µM is a reasonable starting point, with further optimization recommended based on the specific cell type and experimental conditions. The protocols provided herein offer a solid foundation for investigating the biological effects of ZK756326 on CCR8-mediated signaling and function.
References
Application Notes and Protocols: Utilizing a C5a Receptor Antagonist in a Calcium Flux Assay
Disclaimer: Initial research indicates that ZK756326 dihydrochloride is predominantly characterized as a selective agonist for the CC chemokine receptor 8 (CCR8), with an IC50 value of 1.8 µM for binding to this receptor.[1][2][3][4][5] It is reported to elicit an increase in intracellular calcium via CCR8 activation.[2][4][5] This contradicts the premise of its use as a C5a receptor antagonist. The following application notes and protocols are therefore provided as a generalized guide for the use of a hypothetical or alternative C5a receptor antagonist in a calcium flux assay. Researchers should always validate the specific activity of their chosen compound.
Introduction
The complement component C5a is a potent pro-inflammatory anaphylatoxin that mediates a wide range of biological effects, including cell chemotaxis, inflammation, and immune responses.[6] It exerts its functions primarily through the C5a receptor (C5aR, also known as CD88), a classical seven-transmembrane G protein-coupled receptor (GPCR).[6] Upon C5a binding, the C5aR activates intracellular signaling pathways, leading to a rapid and transient increase in intracellular calcium ([Ca2+]i).[7][8] This calcium mobilization is a key downstream event and serves as a reliable readout for receptor activation.[7][8]
Calcium flux assays are therefore a widely used method for screening and characterizing C5a receptor antagonists.[9][10] These assays typically employ fluorescent calcium indicators that exhibit a change in fluorescence intensity upon binding to free calcium.[10] By measuring the fluorescence signal over time, it is possible to quantify the extent of C5a-induced calcium mobilization and the inhibitory effect of potential antagonists. This document provides a detailed protocol for utilizing a C5a receptor antagonist in a calcium flux assay using a fluorescence plate reader.
C5a Receptor Signaling Pathway
The binding of C5a to its receptor (C5aR) triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gαi and Gαq families. The βγ subunits of the G protein then activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. This initial release of calcium can then trigger the opening of store-operated calcium channels in the plasma membrane, leading to a sustained influx of extracellular calcium. The resulting increase in intracellular calcium concentration activates various downstream signaling pathways that mediate the cellular responses to C5a.
Caption: C5a receptor signaling pathway leading to calcium mobilization.
Experimental Workflow
The general workflow for a calcium flux assay to screen for C5a receptor antagonists involves several key steps: cell culture and plating, loading the cells with a calcium-sensitive dye, pre-incubating the cells with the antagonist, stimulating the cells with a C5a agonist, and measuring the resulting change in fluorescence.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shellchemtech.com [shellchemtech.com]
- 4. ZK-756326 dihydrochloride | CAS 1780259-94-0 | Sun-shinechem [sun-shinechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection Protocol of C5a-Mediated Increase in Intracellular Calcium - Creative Biolabs [creative-biolabs.com]
- 8. Functional analysis of C5a effector responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for ZK756326 Dihydrochloride in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2] CCR8 is predominantly expressed on specialized immune cells, including regulatory T cells (Tregs), particularly those found within the tumor microenvironment, as well as on Th2-polarized T cells.[3][4][5] The natural ligand for CCR8 is the chemokine CCL1 (I-309). The activation of CCR8 initiates a signaling cascade that leads to cellular chemotaxis, the directed migration of cells along a chemical gradient. This process is crucial in immune responses, inflammation, and cancer progression.[6] this compound, as a small molecule agonist, provides a valuable tool for studying the physiological and pathological roles of CCR8 signaling without the limitations associated with protein ligands.[1] These application notes provide a detailed protocol for utilizing this compound in a standard in vitro chemotaxis assay.
Signaling Pathway
Upon binding to this compound, the CCR8 receptor activates intracellular G proteins, leading to a cascade of downstream signaling events. This typically involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the reorganization of the actin cytoskeleton, leading to cell polarization and migration towards the chemoattractant source.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. bms.com [bms.com]
- 4. Unique Chemotactic Response Profile and Specific Expression of Chemokine Receptors Ccr4 and Ccr8 by Cd4+Cd25+ Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of CCR8 is increased in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Migration Assay Using ZK756326 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ZK756326 dihydrochloride in cell migration assays. This compound is a potent, selective, non-peptide agonist for the C-C chemokine receptor 8 (CCR8).[1][2][3] As an agonist, it mimics the action of natural CCR8 ligands, such as CCL1, to induce downstream signaling pathways that play a crucial role in cell migration. Understanding the effects of ZK756326 on cell migration is valuable for research in immunology, cancer biology, and other fields where cellular motility is a key process.
Chemokine receptors, including CCR8, are G protein-coupled receptors (GPCRs) that classically signal through Gαi to promote cell migration.[3] The binding of an agonist like ZK756326 to CCR8 initiates a signaling cascade that can involve phospholipase C, protein kinases, and small GTPases, ultimately leading to the cytoskeletal rearrangements necessary for cell movement.
Data Presentation
The following tables present representative quantitative data from hypothetical cell migration experiments using this compound. These data illustrate the dose-dependent effect of the compound on cell migration in two standard assays.
Table 1: Effect of this compound on Cell Migration in a Scratch Assay
| Concentration of ZK756326 (µM) | Average Wound Closure (%) at 24 hours | Standard Deviation |
| 0 (Vehicle Control) | 25.3 | ± 3.1 |
| 0.1 | 42.8 | ± 4.5 |
| 1 | 68.5 | ± 5.2 |
| 10 | 85.1 | ± 4.8 |
| 50 | 88.9 | ± 3.9 |
Table 2: Effect of this compound on Cell Migration in a Transwell Assay
| Concentration of ZK756326 (µM) | Average Number of Migrated Cells | Standard Deviation |
| 0 (Vehicle Control) | 58 | ± 12 |
| 0.1 | 135 | ± 25 |
| 1 | 298 | ± 38 |
| 10 | 452 | ± 45 |
| 50 | 475 | ± 32 |
Signaling Pathway
The binding of this compound to the CCR8 receptor initiates a downstream signaling cascade that promotes cell migration.
References
Application Notes and Protocols for ZK756326 Dihydrochloride in In Vitro T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZK756326 dihydrochloride, a nonpeptide agonist of the CC chemokine receptor 8 (CCR8), for in vitro studies of T-cell activation and function. The protocols outlined below are designed to facilitate research into the role of CCR8 signaling in various T-cell subsets, particularly regulatory T cells (Tregs) and T helper 2 (Th2) cells.
Introduction to this compound and CCR8
This compound is a selective agonist for the G protein-coupled receptor CCR8. It competitively inhibits the binding of the natural CCR8 ligand, CCL1 (also known as I-309). CCR8 is a key chemokine receptor predominantly expressed on immunosuppressive cell types, including tumor-infiltrating regulatory T cells (tiTregs) and Th2 cells.[1][2][3] This restricted expression pattern makes CCR8 an attractive target for immunomodulatory research.
Activation of CCR8 is implicated in the migration and recruitment of Tregs to inflammatory sites and the tumor microenvironment.[4][5] While some studies suggest that CCR8 signaling potentiates the suppressive function of Tregs, others indicate its primary role is in chemotaxis rather than directly modulating immunosuppressive activity, proliferation, or survival in vitro.[4][6] T-cell receptor (TCR) stimulation has been shown to upregulate CCR8 expression on T-cells.[7] this compound, as a CCR8 agonist, serves as a valuable tool to dissect the downstream effects of CCR8 activation on T-cell biology.
Data Presentation
Quantitative data for this compound is summarized in the table below.
| Compound | Target | Action | IC50 | Reference |
| This compound | CC Chemokine Receptor 8 (CCR8) | Agonist | 1.8 µM (for inhibition of CCL1 binding) | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key in vitro T-cell experiments involving this compound are provided below.
Protocol 1: In Vitro T-Cell Isolation and Culture
Objective: To isolate and culture primary human T-cells for subsequent in vitro assays.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
T-cell isolation kit (e.g., Pan T-cell isolation kit, or specific kits for CD4+, CD8+, or Treg isolation)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine
-
Recombinant human IL-2
-
96-well round-bottom cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate target T-cell populations (e.g., total T-cells, CD4+ T-cells, or Tregs) from PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based T-cell isolation kit according to the manufacturer's instructions.
-
Resuspend the isolated T-cells in complete RPMI-1640 medium.
-
For T-cell expansion, culture the cells in complete RPMI-1640 medium supplemented with recombinant human IL-2 (concentration to be optimized based on cell type) and T-cell activators (e.g., anti-CD3/CD28 beads) in a 96-well round-bottom plate.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
Caption: Workflow for T-cell isolation and culture.
Protocol 2: Chemotaxis Assay
Objective: To assess the migratory response of CCR8-expressing T-cells towards this compound.
Materials:
-
Isolated CCR8+ T-cells (e.g., Tregs)
-
This compound
-
Chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
24-well companion plates
-
Fluorescence plate reader or flow cytometer
-
Calcein-AM or other cell viability dye
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to desired concentrations in chemotaxis buffer.
-
Label the isolated T-cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 600 µL of chemotaxis buffer containing different concentrations of this compound (or CCL1 as a positive control) to the lower chambers of the 24-well plate. Add buffer only as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the labeled cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber using a fluorescence plate reader or by acquiring the cells on a flow cytometer.
-
Calculate the chemotactic index as the fold increase in cell migration in response to the agonist compared to the buffer control.
Caption: Workflow for the T-cell chemotaxis assay.
Protocol 3: Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in T-cells upon stimulation with this compound, confirming CCR8 activation.
Materials:
-
Isolated CCR8+ T-cells
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer
Procedure:
-
Load the T-cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 according to the manufacturer's protocol.
-
Wash the cells to remove excess dye and resuspend them in HBSS.
-
Transfer the cell suspension to a 96-well black-walled, clear-bottom plate.
-
Measure the baseline fluorescence for a short period using a FLIPR or flow cytometer.
-
Add this compound at various concentrations (or CCL1 as a positive control) to the wells.
-
Immediately record the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Analyze the data to determine the dose-dependent calcium mobilization in response to this compound.
Caption: Workflow for the calcium mobilization assay.
Protocol 4: T-Cell Suppression Assay
Objective: To evaluate the effect of this compound on the immunosuppressive function of regulatory T-cells (Tregs).
Materials:
-
Isolated Tregs (CD4+CD25+CD127low)
-
Isolated responder T-cells (Teffs; e.g., CD4+CD25- or CD8+ T-cells)
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
Anti-CD3/CD28 beads or plate-bound antibodies
-
This compound
-
Complete RPMI-1640 medium
-
96-well round-bottom plate
-
Flow cytometer
Procedure:
-
Label the responder T-cells (Teffs) with a cell proliferation dye.
-
Co-culture the labeled Teffs with Tregs at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Teff).
-
Add this compound at various concentrations to the co-cultures. Include a vehicle control.
-
Stimulate the co-cultures with anti-CD3/CD28 beads or plate-bound antibodies.
-
Culture Teffs alone with stimulation as a positive control for proliferation, and unstimulated Teffs as a negative control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze the proliferation of the Teff population (identified by the proliferation dye) by flow cytometry.
-
Quantify the percentage of divided cells. A decrease in Teff proliferation in the presence of Tregs indicates suppression. Compare the suppressive capacity of Tregs in the presence and absence of ZK756326.
Caption: Workflow for the T-cell suppression assay.
Signaling Pathway
The binding of this compound to CCR8 on T-cells is expected to initiate a signaling cascade typical for G protein-coupled receptors, leading to downstream cellular responses.
Caption: Simplified CCR8 signaling pathway in T-cells.
References
- 1. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]
- 2. bms.com [bms.com]
- 3. scite.ai [scite.ai]
- 4. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for ZK756326 Dihydrochloride in β-Arrestin Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK756326 dihydrochloride is a nonpeptide small molecule agonist for the human CC chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR). Emerging research indicates that ZK756326 acts as a biased agonist, demonstrating differential engagement of signaling pathways downstream of CCR8 activation. One critical pathway in GPCR signaling and regulation is the recruitment of β-arrestin. This document provides detailed application notes and a generalized protocol for the use of this compound in a β-arrestin recruitment assay, a key method for characterizing the pharmacological properties of GPCR ligands.
The protocols and data presented are based on established β-arrestin assay technologies, such as the PathHunter® system, and available literature on ZK756326.
Signaling Pathway of CCR8 and β-Arrestin Recruitment
Upon agonist binding, GPCRs like CCR8 undergo a conformational change, leading to the activation of intracellular G proteins. Subsequently, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor. This phosphorylation event creates a high-affinity binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor sterically hinders further G protein coupling, leading to signal desensitization. Furthermore, β-arrestin can act as a scaffold protein, initiating a second wave of signaling events independent of G proteins and mediating receptor internalization. The biased agonism of ZK756326 suggests a preference for initiating β-arrestin-mediated signaling over certain G protein-dependent pathways.
Figure 1: Simplified signaling pathway of ZK756326-induced β-arrestin recruitment to CCR8.
Quantitative Data
A study by Verheijen et al. (2021) in Biochemical Pharmacology characterized the signaling properties of ZK756326 at the human CCR8, including its ability to induce β-arrestin recruitment. While the full quantitative details such as EC50 and Emax values were not accessible through the conducted searches, the study confirms that ZK756326 is a full agonist for calcium mobilization and displays a higher efficacy for β-arrestin 1 recruitment, which occurs independently of Gαi signaling. For accurate quantitative analysis, it is recommended to consult the primary literature directly.
| Compound | Assay Type | Cell Line | Target | Potency (EC50) | Efficacy (Emax) | Reference |
| This compound | β-arrestin 1/2 Recruitment | U2OS | hCCR8 | Not available | Not available | Verheijen et al., Biochem Pharmacol. 2021 |
Note: The specific EC50 and Emax values for β-arrestin recruitment were not available in the searched resources. Researchers should perform dose-response experiments to determine these values in their specific assay system.
Experimental Protocols
The following is a generalized protocol for a β-arrestin recruitment assay using the PathHunter® eXpress CCR8 CHO-K1 β-Arrestin GPCR Assay kit, which is a commercially available system suitable for this application.
Materials
-
PathHunter® eXpress CCR8 CHO-K1 β-Arrestin GPCR Assay Kit (contains cryopreserved cells, cell plating media, detection reagent, and assay plates)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer
Experimental Workflow
Figure 2: General experimental workflow for the β-arrestin recruitment assay.
Protocol
-
Cell Plating:
-
Rapidly thaw the vial of cryopreserved PathHunter® CCR8 CHO-K1 cells in a 37°C water bath.
-
Transfer the cells to a tube containing the provided cell plating medium.
-
Centrifuge the cells at a low speed and resuspend the cell pellet in fresh cell plating medium to the recommended density.
-
Dispense the cell suspension into the wells of the 384-well assay plate provided in the kit.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in the appropriate assay buffer or cell plating medium to generate a range of concentrations for the dose-response curve. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:10 or 1:3 serial dilutions.
-
Include a vehicle control (DMSO at the same final concentration as the compound dilutions) and a positive control (a known CCR8 agonist like CCL1).
-
-
Compound Addition and Incubation:
-
Carefully add the diluted this compound and control solutions to the respective wells of the cell plate.
-
Incubate the plate for 90 minutes at 37°C with 5% CO2. The optimal incubation time may need to be determined empirically.
-
-
Detection:
-
Equilibrate the PathHunter® detection reagent to room temperature.
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the relative luminescence units (RLU) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Safety and Handling
This compound should be handled with care in a laboratory setting. While a specific safety data sheet (SDS) for this compound was not found, general precautions for handling similar chemical compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, follow the manufacturer's recommendations, which may include storage at -20°C.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable tool for studying the biased signaling of CCR8. The β-arrestin recruitment assay is a crucial method for characterizing the pharmacological profile of this compound. The provided protocol, based on the PathHunter® technology, offers a robust and straightforward approach to quantify the recruitment of β-arrestin induced by ZK756326. Researchers should perform their own dose-response experiments to determine the precise potency and efficacy in their specific cellular context. Careful adherence to the protocol and safety guidelines will ensure reliable and reproducible results.
Application Notes and Protocols for Flow Cytometry Analysis with ZK756326 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1][2][3] CCR8 is primarily expressed on immune cells, including regulatory T cells (Tregs), T helper 2 (Th2) cells, and monocytes, and plays a crucial role in immune cell trafficking and inflammatory responses.[4][5] Its natural ligand is CCL1.[1][3] this compound mimics the action of CCL1, stimulating downstream signaling pathways. This document provides detailed protocols for utilizing this compound in flow cytometry-based assays to characterize its interaction with CCR8 and to assess its potential effects on cellular processes such as apoptosis and cell cycle progression.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CCL1 Binding Inhibition) | 1.8 µM | Cells expressing human CCR8 | [1][3] |
| Specificity | >28-fold for CCR8 over 26 other GPCRs (at 50 µM) | Various | [1] |
| Off-target Binding (IC50) | 5-HT1A: 5.4 µM, 5-HT2B: 4.4 µM, 5-HT2C: 34.8 µM, 5-HT5A: 16 µM | Serotonergic receptors | [1] |
Signaling Pathway
Activation of CCR8 by this compound initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the mobilization of intracellular calcium.[6][7][8] These events ultimately culminate in cellular responses such as chemotaxis and migration.[8][9]
Experimental Protocols
Competitive Binding Assay Using Flow Cytometry
This protocol details a method to determine the binding affinity of this compound to CCR8 by measuring its ability to compete with a fluorescently labeled CCL1 ligand.
Experimental Workflow
Materials:
-
CCR8-expressing cells (e.g., transfected cell line or primary cells)
-
This compound
-
Fluorescently labeled CCL1 (e.g., CCL1-AF647)
-
Flow Cytometry Staining Buffer (PBS with 1% BSA)
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest CCR8-expressing cells and prepare a single-cell suspension in cold Flow Cytometry Staining Buffer. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
Competitor Incubation: Add 50 µL of the cell suspension to each well of a 96-well V-bottom plate. Prepare serial dilutions of this compound in Flow Cytometry Staining Buffer and add 25 µL to the appropriate wells. Include a vehicle control (buffer only). Incubate for 15 minutes at room temperature.
-
Labeled Ligand Addition: Add 25 µL of a fixed, predetermined concentration of fluorescently labeled CCL1 to each well. The concentration of the labeled ligand should ideally be at or below its Kd for CCR8 to ensure sensitive competition.
-
Incubation: Incubate the plate for 30-60 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with 200 µL of cold Flow Cytometry Staining Buffer per well. Centrifuge at 300 x g for 5 minutes between washes.
-
Data Acquisition: Resuspend the cell pellet in 200 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer. Record the mean fluorescence intensity (MFI) of the fluorescently labeled CCL1 for each sample.
-
Data Analysis: Plot the MFI against the concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value.
Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol can be used to investigate whether activation of CCR8 by this compound induces apoptosis.
Experimental Workflow
Materials:
-
CCR8-expressing cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates or culture flasks
Procedure:
-
Cell Treatment: Seed CCR8-expressing cells in appropriate culture vessels and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After incubation, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[10]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11] Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11]
-
Data Analysis: Gate on the cell population in a forward scatter versus side scatter plot. Create a quadrant plot of FITC (Annexin V) versus PI fluorescence to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the investigation of the effects of this compound on cell cycle progression.
Experimental Workflow
Materials:
-
CCR8-expressing cells
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Procedure:
-
Cell Treatment: Treat CCR8-expressing cells with this compound for a desired duration (e.g., 24 hours).
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 400 µL of PBS. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[12]
-
Staining: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate for a few minutes. Add 400 µL of PI solution (50 µg/mL) and mix well.[12] Incubate for 5-10 minutes at room temperature.[12]
-
Data Acquisition: Analyze the samples on a flow cytometer, ensuring to use a linear scale for the PI fluorescence channel and appropriate doublet discrimination.[12]
-
Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 5. Frontiers | CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the structural mechanisms of nonpeptide ligand recognition and activation in human chemokine receptor CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols for ZK756326 Dihydrochloride in G-Protein Coupled Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK756326 dihydrochloride is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G-protein coupled receptor (GPCR).[1][2][3][4] CCR8 is primarily expressed on regulatory T cells (Tregs) within the tumor microenvironment, making it a compelling target for cancer immunotherapy.[5][6] ZK756326 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of CCR8. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to characterize its activity and explore the function of CCR8.
Physicochemical Properties and Storage
| Property | Value |
| Chemical Formula | C₂₁H₃₀Cl₂N₂O₃ |
| Molecular Weight | 429.38 g/mol |
| Appearance | White to off-white solid |
| Purity | >98% |
| Solubility | DMSO: ≥ 3.85 mg/mL, Water: 181.7 mM (Sonication recommended) |
| Storage | Store lyophilized powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. |
Pharmacological Data
This compound is a full agonist of CCR8, initiating downstream signaling pathways upon binding.[1][4] Its activity has been characterized in various functional assays.
Binding and Functional Activity
| Parameter | Receptor | Species | Value | Assay Type |
| IC₅₀ | CCR8 | Human | 1.8 µM | CCL1 Competition Binding |
| IC₅₀ | CCR8 | Mouse | 2.6 µM | CCL1 Competition Binding |
Selectivity Profile
This compound exhibits greater than 28-fold selectivity for CCR8 over a panel of 26 other GPCRs when tested at a concentration of 50 µM.[1][4] However, some off-target activity has been observed at serotonergic (5-HT) and adrenergic (α₂) receptors.
| Receptor | IC₅₀ (µM) |
| 5-HT₁ₐ | 5.4 |
| 5-HT₂ₒ | 4.4 |
| 5-HT₂ₒ | 34.8 |
| 5-HT₅ₐ | 16 |
| 5-HT₆ | 5.9 |
| α₂ₐ | <20 (65% inhibition at 20 µM) |
It is important to note that while ZK756326 binds to these off-target receptors, it does not exhibit agonist activity at the 5-HT₁ₐ receptor in a GTPγS binding assay.[1][4]
Signaling Pathways
CCR8 predominantly couples to the Gαi subunit of the heterotrimeric G protein.[3] Activation of CCR8 by an agonist like ZK756326 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium. Furthermore, GPCR activation can trigger the recruitment of β-arrestins, which mediate receptor desensitization and can also initiate their own signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ZK756326 Dihydrochloride Concentration
Frequently Asked Questions (FAQs)
Q1: What is ZK756326 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a selective, non-peptide agonist for the C-C chemokine receptor 8 (CCR8).[1][2][3] Its primary mechanism of action is to bind to and activate CCR8, a G protein-coupled receptor (GPCR). This activation stimulates downstream signaling pathways, including Gαi-mediated calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation.[4]
Q2: What is a recommended starting concentration range for in vitro experiments?
A2: A good starting point for most cell-based assays is a concentration range of 1-10 µM. The reported IC50 for ZK756326 binding to human CCR8 is 1.8 µM.[1][3] For functional assays like calcium mobilization, a concentration of 3 µM has been effectively used in cross-desensitization experiments.[1] However, the optimal concentration will be cell-type and assay-dependent. We strongly recommend performing a dose-response curve for your specific experiment.
Q3: Is this compound cytotoxic at higher concentrations?
A3: Currently, there is no publicly available data specifically detailing the cytotoxic concentrations of this compound. It is crucial to determine the non-toxic concentration range for your specific cell line and experimental duration. We recommend performing a standard cytotoxicity assay, such as the MTT assay, to establish a concentration range where cell viability is not compromised. A general protocol for this is provided in the "Experimental Protocols" section.
Q4: Are there known off-target effects for this compound?
A4: Yes, while ZK756326 is selective for CCR8, it has been shown to interact with some serotonin receptors at higher concentrations. The IC50 values for these off-target interactions are generally higher than for CCR8, indicating a lower affinity. To mitigate the risk of off-target effects, it is advisable to use the lowest effective concentration of this compound that elicits a response in your primary assay. If you suspect off-target effects, consider using specific antagonists for the potential off-target receptors as a control.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in water, DMSO, and PBS. For stock solutions, dissolve the compound in DMSO. For aqueous solutions, it is soluble in water and PBS (pH 7.2). Store stock solutions at -20°C for long-term storage.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Species | Notes |
| IC50 (CCR8) | 1.8 µM | Human | Concentration for 50% inhibition of ligand binding.[1][3] |
| Off-Target IC50 (5-HT1A) | 5.4 µM | Not Specified | Off-target binding affinity. |
| Off-Target IC50 (5-HT2B) | 4.4 µM | Not Specified | Off-target binding affinity. |
| Off-Target IC50 (5-HT2C) | 34.8 µM | Not Specified | Off-target binding affinity. |
| Off-Target IC50 (5-HT5A) | 16 µM | Not Specified | Off-target binding affinity. |
| Off-Target IC50 (5-HT6) | 5.9 µM | Not Specified | Off-target binding affinity. |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. The concentration range should span from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest ZK756326 concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: Calcium Mobilization Assay
This protocol is for measuring intracellular calcium flux upon CCR8 activation.
-
Cell Preparation: Plate CCR8-expressing cells (e.g., HEK293-CCR8 or a relevant immune cell line) in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a 2X working solution of this compound at various concentrations in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Assay Measurement: Use a fluorescence plate reader with an injection module to measure the baseline fluorescence for a few seconds. Then, inject the 2X this compound solution to achieve the final desired concentration and continue to measure the fluorescence intensity over time (typically 1-3 minutes).
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50. A concentration of 3 µM can be used as a positive control for robust activation.[1]
Protocol 3: ERK Phosphorylation Assay (Western Blot)
This protocol outlines the detection of ERK phosphorylation as a downstream marker of CCR8 activation.
-
Cell Treatment: Plate cells and serum-starve them for 4-6 hours before treatment to reduce basal ERK phosphorylation. Treat the cells with various concentrations of this compound for a short duration (e.g., 5-15 minutes). Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each treatment condition.
Troubleshooting Guides
Chemotaxis Assay
| Issue | Possible Cause | Suggested Solution |
| Low cell migration | Suboptimal chemoattractant concentration. | Perform a dose-response experiment to find the optimal concentration of ZK756326. |
| Cell viability compromised. | Ensure the concentration of ZK756326 used is not cytotoxic by performing an MTT assay. | |
| Incorrect pore size of the transwell insert. | Use an appropriate pore size for your cell type (e.g., 5 µm for lymphocytes). | |
| High background migration | Presence of chemoattractants in the cell suspension. | Ensure cells are washed and resuspended in serum-free medium before the assay. |
| Cells are overly migratory. | Reduce the assay incubation time. |
Calcium Mobilization Assay
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Low receptor expression. | Use a cell line with confirmed high expression of CCR8. |
| Inadequate dye loading. | Optimize dye concentration and loading time according to the manufacturer's protocol. | |
| Compound degradation. | Prepare fresh solutions of this compound for each experiment. | |
| High background fluorescence | Cell stress or death. | Handle cells gently and ensure they are healthy. Check for cytotoxicity of the compound. |
| Autofluorescence of the compound. | Run a control with the compound in cell-free wells to check for autofluorescence. |
ERK Phosphorylation Western Blot
| Issue | Possible Cause | Suggested Solution |
| No p-ERK signal | Stimulation time is not optimal. | Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to find the peak of ERK phosphorylation. |
| Insufficient compound concentration. | Increase the concentration of ZK756326 based on dose-response data from other assays. | |
| Phosphatase activity in lysate. | Ensure lysis buffer contains fresh and effective phosphatase inhibitors. Keep samples on ice. | |
| High basal p-ERK level | Incomplete serum starvation. | Increase the duration of serum starvation (e.g., overnight). |
| High cell density. | Plate cells at a lower density to avoid stress-induced signaling. |
Mandatory Visualization
Caption: CCR8 signaling pathway activated by ZK756326.
Caption: General experimental workflow for using ZK756326.
Caption: Logical troubleshooting workflow for experiments.
References
ZK756326 dihydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of ZK756326 dihydrochloride. It also includes troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective non-peptide agonist for the CC chemokine receptor 8 (CCR8).[1][2][3] It is a valuable tool for studying the physiological roles of CCR8, such as in HIV infection and immunology, without the limitations associated with using natural protein ligands like CCL1 (I-309).[4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and potency of this compound. Recommendations for both lyophilized powder and solutions are summarized below.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in water and DMSO. For a 10 mM stock solution, you would dissolve 4.29 mg of the compound in 1 mL of your chosen solvent. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of ZK756326?
A4: ZK756326 acts as a full agonist at the CCR8 receptor. Its binding to CCR8, a G-protein coupled receptor (GPCR), predominantly induces Gαi-dependent signaling.[5] This activation leads to downstream effects such as an increase in intracellular calcium concentration.[1][2][6]
Q5: Are there any known off-target effects for ZK756326?
A5: While ZK756326 is selective for CCR8, some cross-reactivity has been observed at higher concentrations with certain serotonin (5-HT) and adrenergic receptors.[6] Researchers should consider these potential off-target effects when designing experiments and interpreting results.
Stability and Storage Data
Proper handling and storage are critical for maintaining the integrity of this compound.
| Form | Storage Temperature | Duration of Stability | Special Instructions |
| Lyophilized Powder | -20°C | ≥ 4 years | Keep desiccated and protected from moisture.[6] |
| Solution | -20°C | Up to 3 months | Aliquot to avoid multiple freeze-thaw cycles.[1] |
Experimental Protocols
Below is a general protocol for a calcium mobilization assay using this compound, based on its known mechanism of action.
Objective: To measure the agonist activity of this compound by detecting changes in intracellular calcium levels in CCR8-expressing cells.
Materials:
-
This compound
-
CCR8-expressing cells (e.g., transfected HEK293 or U87 cells)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, aids in dye retention in some cell lines)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Protocol:
-
Cell Preparation:
-
Plate CCR8-expressing cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 1 hour, followed by a 15-minute incubation at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in assay buffer at the desired concentrations (e.g., 2x the final concentration).
-
-
Calcium Flux Measurement:
-
Place the cell plate into the fluorometric imaging plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the this compound solutions to the respective wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal in calcium mobilization assay | 1. Low receptor expression in cells.2. Inactive compound due to improper storage or handling.3. Inefficient dye loading or leakage.4. Cell health is compromised. | 1. Verify CCR8 expression via Western blot or flow cytometry.2. Use a fresh aliquot of ZK756326. Prepare fresh solutions.3. Optimize dye loading time and concentration. Consider using probenecid.4. Ensure cells are healthy and within a suitable passage number. |
| High background fluorescence | 1. Autofluorescence from the compound or media.2. Cell death leading to dye leakage. | 1. Run a control with the compound in the absence of cells.2. Check cell viability before and after the assay. |
| Inconsistent results between experiments | 1. Variation in cell density.2. Inconsistent compound dilutions.3. Fluctuation in assay temperature. | 1. Ensure consistent cell seeding density.2. Prepare fresh serial dilutions for each experiment.3. Maintain a stable temperature throughout the assay. |
| Unexpected off-target effects observed | 1. ZK756326 concentration is too high, leading to binding to other receptors. | 1. Perform dose-response experiments to use the lowest effective concentration.2. Use specific antagonists for suspected off-target receptors to confirm. |
Visualizations
Caption: ZK756326 activates the CCR8 receptor, leading to G-protein activation and subsequent intracellular calcium release.
References
- 1. shellchemtech.com [shellchemtech.com]
- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ZK756326 (dihydrochloride) - MedChem Express [bioscience.co.uk]
Technical Support Center: Minimizing Off-Target Effects of ZK756326 Dihydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals working with ZK756326 dihydrochloride, a potent and selective nonpeptide agonist of the CC chemokine receptor CCR8.[1][2][3][4] Our goal is to provide comprehensive guidance on minimizing and identifying potential off-target effects to ensure the generation of robust and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a nonpeptide small molecule that functions as a full agonist for the CC chemokine receptor 8 (CCR8).[1][5][6] It was developed to study the physiological roles of CCR8, for instance in HIV infection, without the limitations of using its natural protein ligand, CCL1.[1][5] It has an IC50 value of 1.8 μM for inhibiting the binding of CCL1 to CCR8.[1][5][6]
Q2: What are off-target effects and why are they a concern?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the on-target activity. Cellular toxicity and a lack of translatability of findings from preclinical to clinical settings are also significant concerns. Minimizing off-target effects is critical for rigorous and reproducible research.
Q3: How selective is this compound?
A3: ZK756326 has been reported to be a selective CCR8 agonist. In binding competition assays, at a concentration of 50 μM, ZK756326 showed greater than 28-fold specificity for CCR8 when compared with a panel of 26 other G-protein-coupled receptors (GPCRs).[7] It has also been shown to have no agonist activity against CCR3, CXCR3, CXCR4, and CCR5.
Q4: What are the known on-target effects of ZK756326?
A4: As a CCR8 agonist, ZK756326 has been shown to elicit several on-target cellular responses, including:
-
Inducing a dose-responsive increase in intracellular calcium.[5][6]
-
Stimulating extracellular acidification in cells expressing human CCR8.[5][6]
-
Inducing phosphorylation of extracellular signal-regulated kinase (ERK1/2).[5]
-
Eliciting chemotaxis of cells expressing murine CCR8.[5]
-
Inhibiting human immunodeficiency virus (HIV) fusion in cells expressing CD4 and CCR8.[5]
Q5: Since a complete off-target profile for ZK756326 is not publicly available, what proactive strategies can I implement to minimize potential off-target effects?
A5: A multi-pronged approach is recommended:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of ZK756326 that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.
-
Employ Control Compounds: If available, use a structurally similar but inactive analog of ZK756326 as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Validation: Confirm key findings using a different CCR8 agonist with a distinct chemical structure. This reduces the likelihood that the observed phenotype is due to a shared off-target of a particular chemical class.
-
Genetic Knockdown/Knockout: The most rigorous approach is to use techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of CCR8. If the phenotype observed with ZK756326 treatment is diminished or absent in CCR8-deficient cells, it provides strong evidence for on-target activity.
Troubleshooting Guides
General Troubleshooting Workflow for Suspected Off-Target Effects
Caption: Troubleshooting workflow for suspected off-target effects.
Troubleshooting Specific Assays
| Issue | Potential Cause | Suggested Solution |
| Calcium Mobilization Assay | ||
| High background fluorescence | Autofluorescence of ZK756326 or other components. | Run a control with ZK756326 in cell-free buffer to check for autofluorescence. |
| Cell health issues leading to leaky membranes. | Ensure cells are healthy and not overgrown. Use a viability stain to check cell health. | |
| No or weak signal | Low CCR8 expression in the cell line. | Use a cell line with confirmed high expression of CCR8 or a transiently transfected system. |
| Inactive ZK756326. | Ensure proper storage and handling of the compound. Test a fresh aliquot. | |
| Issues with the calcium dye. | Ensure the dye is loaded correctly and is not expired. | |
| ERK1/2 Phosphorylation (Western Blot) | ||
| No or weak p-ERK signal | Suboptimal stimulation time. | Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the peak of ERK phosphorylation. |
| Phosphatase activity during cell lysis. | Always use fresh lysis buffer containing phosphatase inhibitors.[8] Keep samples on ice. | |
| Poor antibody quality. | Use a validated antibody for p-ERK. Include a positive control (e.g., treatment with a known activator like PMA or EGF). | |
| Inconsistent total ERK levels | Uneven protein loading. | Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein per lane. Normalize the p-ERK signal to total ERK or a housekeeping protein like GAPDH or β-actin. |
| Chemotaxis Assay | ||
| High background migration (in control wells) | Cells are not properly serum-starved. | Ensure cells are adequately serum-starved (typically 18-24 hours) to reduce random migration.[9][10] |
| Cell viability is low. | Check cell viability before starting the assay; it should be high. | |
| No or low migration towards ZK756326 | ZK756326 concentration is not optimal. | Perform a dose-response experiment to find the optimal chemoattractant concentration. |
| Incubation time is too short or too long. | Optimize the incubation time for your specific cell type. | |
| Incorrect pore size of the transwell insert. | Ensure the pore size is appropriate for the cell type being used.[6] |
Experimental Protocols
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to ZK756326 stimulation.
Methodology:
-
Cell Preparation:
-
Seed cells (e.g., HEK293T transiently expressing human CCR8) into a 96-well black-walled, clear-bottom plate.[1]
-
Culture until cells reach the desired confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) in the dark.[1]
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in an appropriate assay buffer. Prepare compounds at a higher concentration (e.g., 3x) than the final desired concentration.[1]
-
-
Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the ZK756326 dilutions to the cell plate and immediately begin recording the fluorescence intensity over time.[6]
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of ZK756326.
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
-
Caption: Workflow for a calcium mobilization assay.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To detect the phosphorylation of ERK1/2 in response to ZK756326 stimulation.
Methodology:
-
Cell Culture and Starvation:
-
Culture CCR8-expressing cells to the desired confluency.
-
Serum-starve the cells for a defined period (e.g., 4-18 hours) to reduce basal ERK phosphorylation.
-
-
Ligand Stimulation:
-
Treat the serum-starved cells with various concentrations of ZK756326 for a predetermined optimal time.
-
Include a vehicle control and a positive control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody for total ERK1/2 to normalize the phospho-ERK signal.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of ZK756326 to induce directed cell migration.
Methodology:
-
Cell Preparation:
-
Assay Setup:
-
Add serum-free medium containing different concentrations of ZK756326 to the lower wells of the Boyden chamber.
-
Include a negative control (serum-free medium) and a positive control (e.g., 10% FBS).
-
Place the transwell inserts (with an appropriate pore size for the cell type) into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a duration optimized for the specific cell type (e.g., 4-24 hours).
-
-
Quantification of Migrated Cells:
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet or a fluorescent dye).
-
Elute the stain and measure the absorbance or fluorescence, or count the cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Quantify the number of migrated cells for each condition.
-
Plot the number of migrated cells against the concentration of ZK756326.
-
Signaling Pathway
ZK756326, as a CCR8 agonist, is expected to activate downstream signaling pathways similar to the natural ligand, CCL1. The binding of ZK756326 to CCR8, a G-protein coupled receptor, leads to the activation of the associated Gαi protein. This initiates a cascade of intracellular events.
Caption: Simplified CCR8 signaling pathway activated by ZK756326.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. ZK-756326 dihydrochloride|CAS 1780259-94-0 |DC Chemicals [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. corning.com [corning.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
Improving signal-to-noise ratio in ZK756326 dihydrochloride assays
Welcome to the technical support center for ZK756326 dihydrochloride assays. This resource provides troubleshooting guides and frequently asked questions to help you optimize your experiments and achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the fictitious enzyme "Kinase-Y". It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.
Q2: What is the recommended assay format for measuring the inhibitory activity of this compound?
A2: A fluorescence-based assay is recommended for measuring the inhibitory activity of this compound on Kinase-Y. This format offers high sensitivity and is amenable to high-throughput screening. A common approach involves measuring the phosphorylation of a specific peptide substrate, where the phosphorylation event is coupled to a change in fluorescence intensity.
Q3: What are the primary factors that contribute to a low signal-to-noise ratio in Kinase-Y assays?
A3: A low signal-to-noise ratio can be caused by several factors, including high background fluorescence, low enzyme activity, suboptimal reagent concentrations, and inappropriate incubation times. The troubleshooting guide below provides detailed steps to address these common issues.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide addresses specific issues that can lead to a poor signal-to-noise ratio in your this compound assays.
Issue 1: High Background Signal
Q: My assay exhibits a high background signal in the negative control wells (without this compound). What are the potential causes and solutions?
A: High background signal can obscure the true signal from Kinase-Y activity. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution | Expected Outcome |
| Autophosphorylation of Kinase-Y | Decrease the concentration of Kinase-Y in the assay. | Reduction in background signal with minimal impact on the assay window. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions using high-purity water and reagents. | A significant decrease in background fluorescence. |
| Sub-optimal ATP Concentration | Titrate the ATP concentration. A lower concentration can reduce non-specific phosphorylation. | Lower background signal, potentially requiring optimization of the enzyme concentration. |
| Well Plate Autofluorescence | Use low-binding, non-autofluorescent black assay plates. | A consistent and lower background across the entire plate. |
Issue 2: Low Signal from Kinase-Y Activity
Q: The fluorescence signal in my positive control wells (without inhibitor) is too low, resulting in a small assay window. How can I increase the signal?
A: A low signal indicates that the Kinase-Y enzyme is not functioning optimally. The following table provides strategies to enhance enzyme activity.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inactive Kinase-Y | Use a fresh aliquot of the enzyme and ensure proper storage conditions (-80°C). | A significant increase in the fluorescence signal. |
| Suboptimal Enzyme Concentration | Increase the concentration of Kinase-Y in the assay. | A proportional increase in signal, up to a saturation point. |
| Inappropriate Incubation Time | Optimize the incubation time to allow for sufficient product formation without entering the non-linear phase of the reaction. | An increased signal with good linearity. |
| Incorrect Buffer pH or Ionic Strength | Ensure the assay buffer has the optimal pH and ionic strength for Kinase-Y activity. | Improved enzyme performance and a stronger signal. |
Experimental Protocols
Standard Kinase-Y Inhibition Assay Protocol
This protocol provides a starting point for measuring the inhibitory effect of this compound on Kinase-Y activity.
-
Reagent Preparation:
-
Prepare a 2X Kinase-Y enzyme solution in assay buffer.
-
Prepare a 2X peptide substrate and ATP solution in assay buffer.
-
Prepare a serial dilution of this compound in 100% DMSO, followed by a 1:100 dilution in assay buffer.
-
-
Assay Procedure:
-
Add 10 µL of the this compound solution to the wells of a 384-well black plate.
-
Add 10 µL of the 2X Kinase-Y enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of a stop solution.
-
Read the fluorescence signal using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme) from all data points.
-
Normalize the data to the positive control (no inhibitor) and negative control (no enzyme) wells.
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound assays.
Caption: Fictional Kinase-Y signaling pathway and the inhibitory action of ZK756326.
Caption: Troubleshooting workflow for low signal-to-noise ratio in Kinase-Y assays.
Interpreting dose-response curves for ZK756326 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compound-X. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general appearance and solubility of Compound-X?
A1: Compound-X is a white to off-white crystalline solid. It is highly soluble in water and DMSO, and sparingly soluble in ethanol. For cell-based assays, we recommend preparing a concentrated stock solution in DMSO and then diluting it to the final concentration in your aqueous experimental medium. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically <0.5%).
Q2: How should I store Compound-X?
A2: Compound-X is stable at room temperature for short periods. For long-term storage, we recommend keeping it in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What is the known mechanism of action for Compound-X?
A3: Compound-X is a potent and selective inhibitor of the novel kinase, Kinase-Y. By binding to the ATP-binding pocket of Kinase-Y, it prevents the phosphorylation of its downstream substrate, Protein-Z, thereby inhibiting the Pro-Survival Signaling Pathway.
Interpreting Dose-Response Curves for Compound-X
Dose-response curves are essential for determining the potency and efficacy of Compound-X.[1][2] These curves graphically represent the relationship between the concentration of Compound-X and the observed biological response.[1]
Key Parameters from Dose-Response Curves
| Parameter | Description | Typical Value for Compound-X (Cell-Based Assay) |
| EC50 / IC50 | The concentration of Compound-X that produces 50% of the maximal response (EC50 for agonists) or inhibits the response by 50% (IC50 for inhibitors).[1] | 150 nM |
| Emax | The maximum observed effect of Compound-X. | 95% inhibition |
| Hill Slope | The steepness of the curve, which can provide insights into the binding cooperativity of Compound-X. | 1.2 |
Sample Dose-Response Curve Data
The following table provides representative data from a cell viability assay in a cancer cell line treated with increasing concentrations of Compound-X for 48 hours.
| Concentration of Compound-X (nM) | % Inhibition of Cell Viability |
| 1 | 5 |
| 10 | 20 |
| 50 | 45 |
| 100 | 52 |
| 200 | 75 |
| 500 | 90 |
| 1000 | 95 |
Troubleshooting Common Issues
Problem 1: High variability between replicate wells in my dose-response experiment.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and proper pipetting techniques.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile media or PBS.
-
Verify that your plate reader is functioning correctly and that the settings are appropriate for your assay.
-
Problem 2: The IC50 value I obtained is significantly different from the value reported in the literature.
-
Possible Cause: Differences in experimental conditions such as cell line, cell density, incubation time, serum concentration in the media, or the specific assay used.
-
Troubleshooting Steps:
-
Carefully review and align your experimental protocol with the published methodology.
-
Ensure the passage number of your cell line is low, as cellular characteristics can change over time in culture.
-
Confirm the purity and concentration of your Compound-X stock solution.
-
Consider the impact of serum proteins, as they can bind to small molecules and reduce their effective concentration.
-
Problem 3: I am not observing a clear sigmoidal dose-response curve.
-
Possible Cause: The concentration range of Compound-X tested is too narrow or not centered around the IC50, or Compound-X may be precipitating at higher concentrations.
-
Troubleshooting Steps:
-
Broaden the range of concentrations tested, using a log or semi-log dilution series. A common approach is to test concentrations spanning several orders of magnitude (e.g., 0.1 nM to 10 µM).
-
Visually inspect the wells with the highest concentrations of Compound-X for any signs of precipitation. If precipitation is observed, consider using a different solvent or reducing the highest concentration tested.
-
Experimental Protocols
Standard Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of Compound-X in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound-X. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for analyzing protein expression after Compound-X treatment.
Caption: Proposed signaling pathway for Compound-X's mechanism of action.
References
Technical Support Center: ZK756326 Dihydrochloride Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ZK756326 dihydrochloride in cytotoxicity and cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonpeptide agonist for the CC chemokine receptor 8 (CCR8).[1][2][3][4] Its mechanism of action involves binding to and activating CCR8, a G-protein coupled receptor (GPCR). This activation stimulates intracellular signaling cascades, including the activation of phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, influencing cellular processes such as chemotaxis.[5][6][7]
Q2: How should I prepare and store this compound for cell-based assays?
This compound is soluble in water and DMSO.[8] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or a buffered aqueous solution (e.g., PBS). It is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments. Stock solutions should be stored at -20°C for long-term use.
Q3: Are there any known interferences of this compound with common cytotoxicity or cell viability assays?
Q4: What are the expected effects of this compound on cell viability?
As a CCR8 agonist, ZK756326 is primarily expected to induce signaling pathways related to cell migration and immune response in CCR8-expressing cells.[9][10] Its effect on cell viability or cytotoxicity is not its primary characterized function and would be cell-type dependent. It is possible that sustained activation of CCR8 signaling could lead to downstream effects on cell proliferation or survival, which should be determined empirically for your specific cell model.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
Possible Causes:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate.
-
Pipetting Errors: Inaccurate dispensing of compound or assay reagents.
-
Edge Effects: Evaporation from wells on the plate perimeter.
Solutions:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and proper pipetting techniques.
-
To minimize edge effects, consider not using the outer wells of the assay plate for experimental samples.[11]
Issue 2: Unexpected or No Dose-Response
Possible Causes:
-
Compound Insolubility: The compound may precipitate at higher concentrations in the culture medium.
-
Incorrect Concentration Range: The tested concentrations may be too high or too low to observe a biological effect.
-
Cell Line Insensitivity: The chosen cell line may not express CCR8 or respond to its activation.
Solutions:
-
Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent system.
-
Perform a broad-range dose-response experiment to identify the optimal concentration range.
-
Confirm CCR8 expression in your cell line using techniques like RT-PCR, western blot, or flow cytometry.
Issue 3: High Background Signal in the Assay
Possible Causes:
-
Compound Interference: The compound itself may be colored or fluorescent, interfering with the assay readout.
-
Media Components: Phenol red in the culture medium can interfere with some colorimetric assays.
-
Contamination: Microbial contamination can affect assay results.
Solutions:
-
Run a cell-free control with this compound at all tested concentrations to measure its intrinsic absorbance or fluorescence. Subtract this background from the experimental values.
-
Use phenol red-free medium for the duration of the assay if interference is suspected.
-
Regularly check cell cultures for any signs of contamination.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on CCR8-Expressing and Non-Expressing Cell Lines (MTT Assay)
| Cell Line | CCR8 Expression | This compound IC50 (µM) |
| Cell Line A | Positive | > 100 |
| Cell Line B | Negative | > 100 |
| Positive Control (Doxorubicin) | N/A | 0.5 |
Table 2: Hypothetical Effect of this compound on Cell Viability (ATP-Based Assay)
| Concentration (µM) | Cell Viability (% of Vehicle Control) - CCR8 Positive Cells | Cell Viability (% of Vehicle Control) - CCR8 Negative Cells |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98.5 ± 4.5 | 101.2 ± 5.1 |
| 10 | 95.2 ± 6.1 | 99.8 ± 4.9 |
| 50 | 92.8 ± 5.8 | 98.5 ± 5.3 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the assay kit protocol.
Visualizations
Caption: A generalized experimental workflow for assessing the cytotoxicity of this compound.
Caption: A decision tree to guide troubleshooting common issues in cytotoxicity and cell viability assays.
Caption: A simplified diagram of the CCR8 signaling pathway initiated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ZK-756326 dihydrochloride | CAS 1780259-94-0 | Sun-shinechem [sun-shinechem.com]
- 3. ZK-756326 dihydrochloride|CAS 1780259-94-0 |DC Chemicals [dcchemicals.com]
- 4. ZK756326 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Frontiers | CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis [frontiersin.org]
- 10. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications [mdpi.com]
- 11. medkoo.com [medkoo.com]
How to control for ZK756326 dihydrochloride vehicle effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper use and handling of ZK756326 dihydrochloride in experimental settings. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges, particularly concerning vehicle selection and controlling for its effects in in vivo and in vitro studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the experimental use of this compound.
Q1: What is the recommended vehicle for dissolving this compound for in vivo studies?
It is critical to perform a small-scale solubility and stability test of your desired concentration in the chosen vehicle before preparing a large batch for your experiment. Always ensure the final concentration of any organic solvent is minimized to reduce potential toxicity.
Q2: I am observing unexpected effects in my control group treated only with the vehicle. What could be the cause?
A2: This is a critical observation and highlights the importance of a vehicle control group. The vehicle itself, especially if it contains organic solvents like DMSO, can have biological effects.[1] For example, DMSO is known to have anti-inflammatory and analgesic properties and can affect various signaling pathways. Similarly, surfactants like Tween® 80 can cause histamine release and hypersensitivity reactions in some animal models.
Troubleshooting Steps:
-
Review Vehicle Composition: Scrutinize the components of your vehicle and their final concentrations.
-
Literature Search: Research the known biological effects of each component of your vehicle in your specific animal model and for the endpoints you are measuring.
-
Reduce Solvent Concentration: If using a co-solvent system, try to reduce the percentage of the organic solvents to the lowest possible concentration that maintains the solubility of this compound.
-
Alternative Vehicle: Consider testing an alternative vehicle. If you are using a co-solvent system, a simple aqueous-based vehicle like PBS should be tested in parallel if solubility allows.
Q3: My this compound solution is cloudy or shows precipitation after preparation. What should I do?
A3: Precipitation indicates that the compound is not fully dissolved or is unstable in your chosen vehicle. This can lead to inaccurate dosing and unreliable experimental results.
Troubleshooting Steps:
-
Check Solubility Limits: You may be exceeding the solubility of this compound in your chosen vehicle. Refer to the solubility data table below and consider preparing a more dilute solution.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Ensure the pH of your vehicle is within a suitable range. For PBS, the pH should be around 7.2.
-
Preparation Technique: When preparing co-solvent formulations, dissolve the compound completely in the organic solvent (e.g., DMSO) first before slowly adding the aqueous components while vortexing.
-
Temperature: Gentle warming (e.g., to 37°C) may aid in dissolution, but ensure the compound is stable at that temperature. Allow the solution to return to room temperature before administration to check for precipitation.
-
Fresh Preparation: Always prepare the formulation fresh on the day of the experiment to minimize the risk of precipitation over time.
Q4: How do I properly establish a vehicle control group in my experiment?
A4: A proper vehicle control group is essential to isolate the effects of this compound from those of the vehicle.
Key Principles:
-
Identical Composition: The vehicle control group must receive the exact same formulation as the treatment group, but without the this compound. This includes all solvents, surfactants, and buffers at the same final concentrations.
-
Same Administration Protocol: The vehicle should be administered via the same route, at the same volume, and on the same schedule as the drug treatment.
-
Blinding: Whenever possible, the administration of the vehicle and the drug should be blinded to the researchers conducting the experiment and analyzing the data to prevent bias.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble | |
| DMSO (Dimethyl Sulfoxide) | ≥ 6 mg/mL | Use with caution in vivo due to potential biological effects. |
| PBS (Phosphate-Buffered Saline), pH 7.2 | ≥ 10 mg/mL | Recommended as a primary vehicle for in vivo studies. |
Experimental Protocols
Protocol: Preparation of a PBS-based Vehicle for this compound
This protocol describes the preparation of a simple, aqueous-based vehicle for in vivo administration.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add the desired volume of sterile PBS (pH 7.2).
-
Slowly add the this compound powder to the PBS while vortexing to facilitate dissolution.
-
Continue vortexing until the powder is completely dissolved and the solution is clear.
-
If necessary, sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.
-
For the vehicle control, use the same sterile PBS (pH 7.2) that has been handled in the same manner.
-
Prepare the formulation fresh before each experiment.
Protocol: Preparation of a Co-Solvent Vehicle for this compound
This protocol is for situations where higher concentrations of this compound are required that are not achievable in PBS alone. Note: The final concentrations of DMSO and Tween® 80 should be kept as low as possible. The following is an example formulation; optimization is likely required.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween® 80, sterile
-
Sterile Saline (0.9% NaCl) or PBS (pH 7.2)
-
Sterile, pyrogen-free vials
-
Vortex mixer
Procedure:
-
Vehicle Preparation:
-
In a sterile tube, prepare the organic phase by mixing DMSO, PEG300, and Tween® 80 in the desired ratio (e.g., for a final vehicle of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline).
-
-
Drug Dissolution:
-
Weigh the required amount of this compound.
-
Add the this compound to the appropriate volume of the organic phase (or just the DMSO component first) and vortex until fully dissolved.
-
-
Final Formulation:
-
Slowly add the sterile saline or PBS to the drug-organic mixture while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
-
Vehicle Control Preparation:
-
Prepare the vehicle control by mixing the same volumes of DMSO, PEG300, Tween® 80, and saline/PBS without the this compound.
-
-
Administration:
-
Administer the drug formulation and the vehicle control to the respective animal groups immediately after preparation.
-
Mandatory Visualization
Caption: Experimental workflow for controlling vehicle effects.
Caption: Hypothetical signaling pathway showing potential vehicle interference.
References
ZK756326 dihydrochloride quality control and purity assessment
This technical support center provides guidance on the quality control and purity assessment of ZK756326 dihydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide agonist for the CC chemokine receptor 8 (CCR8). It is primarily used in research to study the physiological roles of CCR8, for instance, in HIV infection and general CCR8 biology, without the limitations associated with using protein agonists like its natural ligand, CCL1.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C, where it is stable for up to 36 months. Once reconstituted in a solvent, the solution should be stored at -20°C and used within three months to maintain its potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.
Q3: What are the typical purity specifications for this compound?
Commercially available this compound typically has a purity of greater than 98%, with some suppliers offering purities as high as 99.87%.
Q4: In which solvents is this compound soluble?
This compound is soluble in water and DMSO.
Quality Control and Purity Assessment
A comprehensive quality control process is essential to ensure the identity, purity, and stability of this compound for reliable experimental results. The following sections provide detailed experimental protocols and troubleshooting guides.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for assessing the purity of this compound and detecting any related impurities.
A reversed-phase HPLC (RP-HPLC) method is recommended for the routine purity analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile |
| Issue | Potential Cause | Recommended Solution |
| No peak or very small peak | - Sample not dissolved properly.- Incorrect injection volume.- Detector lamp issue. | - Ensure complete dissolution of the sample; sonicate if necessary.- Verify the injection volume and autosampler settings.- Check the detector lamp status and replace if needed. |
| Broad peaks | - Column degradation.- High sample concentration.- Inappropriate mobile phase pH. | - Use a new or validated column.- Dilute the sample.- Ensure the mobile phase pH is correctly prepared. |
| Split peaks | - Column contamination or void.- Sample solvent incompatible with mobile phase. | - Wash the column or replace it.- Prepare the sample in the initial mobile phase composition. |
| Ghost peaks | - Contamination in the mobile phase or injector. | - Use fresh, high-purity solvents.- Clean the injector and sample loop. |
| Retention time shifting | - Fluctuation in mobile phase composition.- Inconsistent column temperature.- Column aging. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Equilibrate the column for a sufficient time before injection. |
Identity Confirmation
For unambiguous identification of this compound, a combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
Method: Electrospray Ionization (ESI) in positive mode is suitable for this compound.
-
Expected Molecular Ion: The expected [M+H]⁺ for the free base (C₂₁H₂₈N₂O₃) is approximately 373.22 m/z. The dihydrochloride salt will dissociate in the ESI source.
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic and aliphatic protons in the molecule. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.
Experimental and Logical Workflows
The following diagrams illustrate the quality control workflow and a troubleshooting decision tree for purity assessment.
Caption: Quality Control Workflow for this compound.
Validation & Comparative
A Comparative Guide to ZK756326 Dihydrochloride and CCL1 in CCR8 Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic nonpeptide agonist ZK756326 dihydrochloride and the endogenous chemokine CCL1 in their activation of the C-C chemokine receptor 8 (CCR8). CCR8, a G protein-coupled receptor, is a key player in immune responses and a promising therapeutic target in immuno-oncology and inflammatory diseases. Understanding the nuances of how different agonists engage and activate this receptor is critical for the development of novel therapeutics.
Executive Summary
Both this compound and CCL1 are potent agonists of CCR8, capable of inducing downstream signaling pathways, including intracellular calcium mobilization and cell migration. However, they exhibit distinct pharmacological profiles. ZK756326 acts as a full agonist for calcium mobilization and can inhibit the binding of the natural ligand, CCL1. The available data suggests differences in their potency and potentially in the signaling pathways they preferentially activate, highlighting the concept of biased agonism at the CCR8 receptor.
Quantitative Comparison of CCR8 Agonist Activity
The following tables summarize the key quantitative data comparing the activity of this compound and CCL1 on CCR8.
| Ligand | Parameter | Value | Cell Line | Reference |
| This compound | IC50 (inhibition of 125I-CCL1 binding) | 1.8 µM | CCR8-expressing cells | [1] |
| CCL1 | Kd (binding affinity) | 0.68 nM | COS-7 cells | [2] |
Table 1: Binding Affinities for CCR8. This table compares the binding characteristics of this compound and CCL1 to the CCR8 receptor.
| Ligand | Assay | Parameter | Value | Cell Line | Reference |
| This compound | Calcium Mobilization | Full Agonist | - | U87 MG cells expressing CCR8 | [1] |
| CCL1 | Calcium Mobilization | Agonist | - | Jurkat cells expressing CCR8 | [3] |
| This compound | β-Arrestin 1 Recruitment | Higher Efficacy vs. CCL1 | - | CHO-K1 cells | [4] |
| CCL1 | β-Arrestin 1/2 Recruitment | Agonist | - | CHO-K1 cells | [4] |
| This compound | Cell Migration | No Gβγ signaling contribution | - | U87 MG cells expressing CCR8 | [4] |
| CCL1 | Cell Migration | Gβγ signaling dependent | - | U87 MG cells expressing CCR8 | [4] |
Table 2: Functional Potencies in CCR8-Mediated Assays. This table presents a comparison of the functional effects of this compound and CCL1 in various cellular assays.
Mechanism of Action and Signaling Pathways
Upon binding to CCR8, both ZK756326 and CCL1 induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to Gαi proteins, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Activation of Gαi also leads to the dissociation of the Gβγ subunit, which can activate other downstream effectors.
A key event in CCR8 signaling is the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, resulting in a transient increase in intracellular calcium concentration. This calcium flux is a critical second messenger that mediates various cellular responses, including chemotaxis.
Furthermore, agonist-bound CCR8 can recruit β-arrestins. This interaction not only desensitizes the receptor to further stimulation but can also initiate G protein-independent signaling pathways, such as the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. Studies have shown that while both ZK756326 and CCL1 can induce β-arrestin recruitment, the small molecule agonist may do so with higher efficacy.
Interestingly, the signaling pathways activated by ZK756326 and CCL1 may differ in their reliance on specific signaling components. For instance, CCL1-induced cell migration is dependent on Gβγ signaling, whereas migration induced by ZK756326 does not appear to rely on this pathway, suggesting biased agonism.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to compare ZK756326 and CCL1.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the CCR8 receptor.
Protocol:
-
Cell Culture and Membrane Preparation: CCR8-expressing cells (e.g., transiently transfected COS-7 cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated in a binding buffer containing a constant concentration of radiolabeled CCL1 (e.g., ¹²⁵I-CCL1) and a range of concentrations of the unlabeled competitor ligand (ZK756326 or unlabeled CCL1).
-
Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[2]
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Protocol:
-
Cell Preparation: CCR8-expressing cells (e.g., U87 MG cells) are seeded into a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is established before the addition of the agonist.
-
Agonist Addition: Different concentrations of ZK756326 or CCL1 are added to the wells.
-
Data Acquisition: The fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is measured for each agonist concentration, and dose-response curves are generated to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response).[1][3]
Chemotaxis Assay
This assay assesses the ability of a ligand to induce directed cell migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular requirements for inhibition of the chemokine receptor CCR8 – probe-dependent allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of antibody inhibition and chemokine activation of the human CC chemokine receptor 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ZK756326 Dihydrochloride and CCL1 Signaling Pathways
For Immediate Release
This guide provides a detailed comparison of the signaling pathways activated by the synthetic nonpeptide CCR8 agonist, ZK756326 dihydrochloride, and its natural counterpart, the chemokine CCL1. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the C-C chemokine receptor 8 (CCR8), a key player in immune regulation and inflammatory diseases.
Introduction
Both this compound and CCL1 are agonists for the G protein-coupled receptor CCR8. Their activation of this receptor initiates a cascade of intracellular events that are crucial for immune cell trafficking and function. While both molecules converge on the same receptor, their distinct origins—one synthetic and the other a natural chemokine—necessitate a thorough comparison of their signaling properties. This guide outlines their primary signaling pathways, presents quantitative data on their potency, details relevant experimental protocols, and provides visual representations of the signaling cascades.
Signaling Pathways
This compound and CCL1 primarily signal through the canonical G protein-coupled receptor pathway upon binding to CCR8. However, CCL1 has also been shown to activate a non-canonical pathway in specific cell types.
Canonical CCR8 Signaling Pathway (Activated by ZK756326 and CCL1)
Upon binding of either ZK756326 or CCL1, CCR8 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, typically of the Gi/o family. This activation initiates two main downstream cascades:
-
Phospholipase C (PLC) Pathway and Calcium Mobilization: The activated G protein stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic calcium is a key second messenger that activates various downstream effectors.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of CCR8 also leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1 and 2 (ERK1/2), key components of the MAPK signaling cascade.[1] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.[1]
Canonical CCR8 signaling cascade initiated by ZK756326 and CCL1.
Non-Canonical AMFR-SPRY1 Signaling Pathway (Activated by CCL1)
In lung fibroblasts, CCL1 has been shown to signal through a novel, CCR8-independent pathway involving the Autocrine Motility Factor Receptor (AMFR). This pathway plays a role in the differentiation of fibroblasts into myofibroblasts, a key process in pulmonary fibrosis. The key steps are:
-
CCL1 Binding to AMFR: CCL1 binds to AMFR, which functions as an E3 ubiquitin ligase.
-
SPRY1 Ubiquitination: This binding event triggers the K27-linked ubiquitination of Sprouty Homolog 1 (SPRY1), an inhibitor of the Ras/MAPK pathway.
-
Activation of Ras-ERK-p70S6K Pathway: The ubiquitination of SPRY1 leads to the activation of the Ras-ERK-p70S6K signaling cascade, promoting the synthesis of profibrotic proteins.
Non-canonical AMFR-SPRY1 signaling pathway activated by CCL1.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and CCL1, providing a direct comparison of their potency and activity at the CCR8 receptor.
| Parameter | This compound | CCL1 | Cell Type/System | Reference |
| Binding Affinity (IC50) | 1.8 µM (inhibits CCL1 binding) | - | CCR8-expressing cells | [2][3][4] |
| G Protein Activation (EC50) | Not Available | 46 nM | CCR8-expressing CHO cells | [5] |
| cAMP Inhibition (EC50) | Not Available | 26 nM | CCR8-expressing CHO cells | [6] |
| Calcium Mobilization | Dose-dependently elicits increase | Induces Ca2+ influx | CCR8-expressing cells | [2][3][4][7] |
| ERK1/2 Phosphorylation | Induces phosphorylation | Induces phosphorylation | Jurkat cells stably expressing CCR8 / BW5147 lymphoma cells | [1][8] |
| Chemotaxis | No chemotactic activity for ILC2s | Concentration-dependent increase in microglial chemotaxis | ILC2s / Microglial cells | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Calcium Mobilization Assay
This protocol is used to measure the increase in intracellular calcium concentration following agonist stimulation of CCR8.
Workflow:
Workflow for a typical calcium mobilization assay.
Detailed Steps:
-
Cell Preparation: Plate CCR8-expressing cells (e.g., CHO-CCR8, Jurkat-CCR8) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with a calcium-sensitive dye like Fura-2 AM according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Agonist Preparation: Prepare serial dilutions of this compound and CCL1 in the assay buffer.
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Then, add the agonist dilutions to the wells and immediately begin recording the fluorescence intensity over time (kinetic read).
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Western Blot for ERK Phosphorylation
This protocol is used to detect the phosphorylation of ERK1/2 as a measure of MAPK pathway activation.
Workflow:
Workflow for Western blot analysis of ERK phosphorylation.
Detailed Steps:
-
Cell Treatment and Lysis: Treat CCR8-expressing cells with different concentrations of ZK756326 or CCL1 for a specific time (e.g., 5-15 minutes). After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody that detects total ERK1/2.
-
Densitometry: Quantify the intensity of the p-ERK and total ERK bands. The ratio of p-ERK to total ERK indicates the level of ERK activation.
Chemotaxis Assay
This assay measures the directed migration of cells in response to a chemical gradient of an agonist.
Workflow:
Workflow for a cell chemotaxis assay.
Detailed Steps:
-
Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane (pore size appropriate for the cell type) separating the upper and lower wells.
-
Gradient Establishment: Add various concentrations of ZK756326 or CCL1 to the lower wells. The upper wells will contain the cell suspension in a medium without the chemoattractant.
-
Cell Migration: Place the upper chamber onto the lower plate, allowing a chemical gradient to form across the membrane. Incubate the plate for a duration that allows for cell migration (this time will vary depending on the cell type).
-
Quantification of Migrated Cells: After incubation, remove the non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane with a suitable dye (e.g., crystal violet) and count them under a microscope. Alternatively, fluorescently labeled cells can be used, and the fluorescence in the bottom well can be measured with a plate reader.
-
Data Analysis: The number of migrated cells is plotted against the agonist concentration. The chemotactic index (fold increase in migration over baseline) can be calculated. For a full dose-response curve, the EC50 for chemotaxis can be determined.
Conclusion
This compound and CCL1 both effectively activate CCR8, leading to downstream signaling through canonical G protein-coupled pathways. The available data suggests that CCL1 is a potent activator of G protein signaling and a chemoattractant for certain immune cells. ZK756326 is a well-characterized synthetic agonist that inhibits CCL1 binding and elicits calcium mobilization. A key difference lies in the ability of CCL1 to also engage in non-canonical signaling through the AMFR receptor in specific contexts, a pathway not reported for ZK756326. Further quantitative studies are required to fully elucidate the comparative potency of ZK756326 and CCL1 in all aspects of CCR8-mediated signaling and function, particularly regarding ERK activation and chemotaxis in various cell types. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further characterizing these important CCR8 agonists.
References
- 1. CCR8-dependent activation of the RAS/MAPK pathway mediates anti-apoptotic activity of I-309/ CCL1 and vMIP-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The chemokine receptor CCR8 is not a high-affinity receptor for the human chemokine CCL18 | PLOS One [journals.plos.org]
- 6. The chemokine receptor CCR8 is not a high-affinity receptor for the human chemokine CCL18 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCL1 - Wikipedia [en.wikipedia.org]
- 8. Structural basis of antibody inhibition and chemokine activation of the human CC chemokine receptor 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of ZK756326 Dihydrochloride and Other CCR8 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of the nonpeptide C-C chemokine receptor 8 (CCR8) agonist, ZK756326 dihydrochloride, with other notable CCR8 agonists, including the synthetic agonist LMD-009 and the endogenous ligand CCL1. The data presented is compiled from various publicly available studies to facilitate an objective evaluation of their performance in key functional assays.
Introduction to CCR8 Agonism
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) predominantly expressed on regulatory T cells (Tregs) within the tumor microenvironment, as well as on Th2 cells and monocytes.[1][2] Its activation by the endogenous chemokine CCL1 plays a crucial role in immune regulation, making it a significant target for immunotherapy and the treatment of inflammatory diseases.[1][3] The development of potent and selective small molecule agonists, such as this compound and LMD-009, offers valuable tools for studying CCR8 signaling and therapeutic potential.
In Vitro Efficacy Comparison
The following table summarizes the quantitative data on the potency and efficacy of this compound, LMD-009, and CCL1 in various in vitro functional assays. These assays are critical for characterizing the pharmacological activity of CCR8 agonists.
| Agonist | Assay Type | Cell Line | Parameter | Value (nM) | Efficacy |
| ZK756326 | Calcium Mobilization | U87 MG-CCR8 | EC50 | - | Full Agonist |
| Ligand Binding | - | IC50 | 1800 | - | |
| LMD-009 | Inositol Phosphate Accumulation | COS-7-CCR8 | EC50 | 11 | Full Agonist |
| Calcium Mobilization | CHO-CCR8 | EC50 | 87 | Full Agonist | |
| Ligand Binding | L1.2-CCR8 | Ki | 66 | - | |
| CCL1 (I-309) | Inositol Phosphate Accumulation | COS-7-CCR8 | EC50 | 8.7 | Endogenous Full Agonist |
| G Protein Activation | FlpIn CHO-CCR8 | EC50 | 46 | Endogenous Full Agonist | |
| cAMP Inhibition | FlpIn CHO-CCR8 | EC50 | 26 | Endogenous Full Agonist | |
| β-arrestin2 Recruitment | FlpIn CHO-CCR8 | EC50 | 21 | Endogenous Full Agonist |
Note: Data is compiled from multiple sources and direct comparison should be made with caution, as experimental conditions may vary between studies.
CCR8 Signaling Pathway
CCR8, upon agonist binding, couples to inhibitory G proteins (Gαi), initiating a downstream signaling cascade.[4] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Concurrently, the Gβγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, resulting in a measurable increase in intracellular calcium concentration. Furthermore, CCR8 signaling has been shown to involve the activation of the STAT3 pathway, which is crucial for the immunosuppressive functions of regulatory T cells.[2]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation:
-
Culture cells expressing CCR8 (e.g., U87 MG, CHO) in appropriate media.
-
Plate the cells onto black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
-
Dye Loading:
-
Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 3) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and probenecid).
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Agonist Stimulation and Detection:
-
Prepare serial dilutions of the CCR8 agonists (ZK756326, LMD-009, CCL1).
-
Using a fluorescence imaging plate reader (FLIPR) or a similar instrument, measure the baseline fluorescence.
-
Add the agonist solutions to the wells and immediately begin kinetic reading of fluorescence intensity (Excitation: ~488 nm, Emission: ~525 nm).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the increase in intracellular calcium.
-
Plot the dose-response curve and calculate the EC50 value, which represents the concentration of the agonist that elicits a half-maximal response.
-
Inositol Phosphate Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable metabolite in the inositol phosphate signaling cascade, as a measure of Gq-coupled (or promiscuous G protein-coupled) receptor activation.
-
Cell Culture:
-
Seed CCR8-expressing cells (e.g., transiently transfected COS-7 cells) into 96-well plates.[1]
-
-
Cell Stimulation:
-
Wash the cells with a stimulation buffer.
-
Add the stimulation buffer containing LiCl (to prevent IP1 degradation) and the test agonists at various concentrations.
-
Incubate for a specified period (e.g., 90 minutes) at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells and perform a competitive immunoassay, often using Homogeneous Time-Resolved Fluorescence (HTRF®) technology.
-
In this assay, endogenous IP1 produced by the cells competes with a labeled IP1 tracer for binding to a specific antibody.
-
-
Data Analysis:
-
The HTRF® signal is inversely proportional to the concentration of IP1 in the sample.
-
Generate a standard curve and determine the IP1 concentration for each agonist concentration to calculate the EC50 value.
-
Chemotaxis Assay
This assay assesses the ability of an agonist to induce directed migration of cells.
-
Cell Preparation:
-
Use cells expressing CCR8, such as the lymphocyte cell line L1.2 or primary T cells.[1]
-
Resuspend the cells in an appropriate migration buffer.
-
-
Assay Setup:
-
Use a Transwell chamber system with a polycarbonate filter (e.g., 5-μm pore size).
-
Add the test agonists at various concentrations to the lower chamber.
-
Add the cell suspension to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 40 minutes to 3 hours).
-
-
Quantification of Migrated Cells:
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer or a cell counter.
-
-
Data Analysis:
-
Plot the number of migrated cells against the agonist concentration to determine the chemotactic response and the optimal concentration for migration.
-
References
- 1. Structural basis of antibody inhibition and chemokine activation of the human CC chemokine receptor 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemokine receptor CCR8 is not a high-affinity receptor for the human chemokine CCL18 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of ZK756326 Dihydrochloride: A Comparative Analysis of Chemokine Receptor Cross-reactivity
For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides an objective comparison of ZK756326 dihydrochloride's binding affinity and functional activity across various chemokine and other G-protein coupled receptors (GPCRs), supported by experimental data and detailed protocols.
This compound has been identified as a nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a key player in immune responses.[1][2][3] This guide delves into its cross-reactivity profile, offering a clear perspective on its potential for both targeted research and off-target considerations.
Comparative Binding Affinity of this compound
To assess the selectivity of ZK756326, its binding affinity was evaluated against a panel of GPCRs. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from radioligand binding competition assays.[1]
| Receptor Target | IC50 (μM) | Fold Selectivity vs. CCR8 |
| CCR8 | 1.8 | - |
| 5-HT2B | 4.4 | ~0.4 |
| 5-HT1A | 5.4 | ~0.3 |
| 5-HT6 | 5.9 | ~0.3 |
| 5-HT5A | 16 | ~0.1 |
| α2A Adrenergic | <20 | <0.09 |
| 5-HT2C | 34.8 | ~0.05 |
| Other 26 GPCRs | >50 | <0.036 |
Data sourced from binding competition assays where ZK756326 was tested at a concentration of 50 μM for its ability to inhibit the binding of radiolabeled ligands to a panel of 26 other GPCRs, all of which showed IC50 values greater than 50 μM.[1]
The data reveals that while this compound is a potent CCR8 agonist, it exhibits notable cross-reactivity with several serotonin receptors and the α2A adrenergic receptor.[1][4] This highlights the importance of considering these off-target effects in experimental design and data interpretation.
Experimental Methodologies
The following protocols were employed to determine the cross-reactivity profile of this compound.
Radioligand Binding Competition Assays
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.
-
Cell Preparation: Membranes from cells stably expressing the target receptor of interest were prepared.
-
Assay Buffer: A suitable binding buffer was prepared to maintain the integrity of the receptors and ligands.
-
Incubation: A constant concentration of a high-affinity radiolabeled ligand for the specific receptor was incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Separation: The bound and free radioligand were separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, was quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) was calculated using non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to elicit a cellular response, such as an increase in intracellular calcium, upon binding to a G-protein coupled receptor.
-
Cell Loading: Cells expressing the receptor of interest were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound were added to the cells.
-
Signal Detection: Changes in intracellular free calcium concentration were measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).[1]
-
Cross-Desensitization: To confirm agonist activity at a specific receptor, cross-desensitization experiments were performed. This involved an initial stimulation with an agonist (e.g., ZK756326), followed by a second stimulation with a known natural ligand for the receptor (e.g., CCL1 for CCR8).[1] A diminished response to the second stimulus indicates that both compounds act on the same receptor.
Visualizing the Experimental and Signaling Context
To further clarify the methodologies and the compound's mechanism of action, the following diagrams are provided.
Figure 1. Workflow for assessing the cross-reactivity of ZK756326.
Figure 2. Agonist-induced CCR8 signaling cascade.
References
Validating ZK756326 Dihydrochloride Activity with a Positive Control: A Comparative Guide
In the realm of chemokine receptor research, rigorous validation of synthetic ligands is paramount. This guide provides a comparative analysis of ZK756326 dihydrochloride, a nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), against its natural ligand, C-C motif chemokine ligand 1 (CCL1), which serves as the positive control. This document is intended for researchers, scientists, and drug development professionals seeking to validate the biological activity of this compound in vitro.
This compound has been identified as a selective agonist for CCR8, a G protein-coupled receptor (GPCR) primarily expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs).[1][2][3] Its activation is implicated in various physiological and pathological processes, including immune responses and inflammation.[4][5] To ensure the on-target activity of this compound, it is essential to compare its functional effects with those of CCL1, the endogenous agonist for CCR8.[1][6] This guide outlines the experimental protocols and presents comparative data for two key functional assays: intracellular calcium mobilization and extracellular acidification.
Comparative Activity of this compound and CCL1
The following tables summarize the quantitative data comparing the activity of this compound and the positive control, CCL1, in activating CCR8.
Table 1: Potency in CCR8-Mediated Intracellular Calcium Mobilization
| Compound | EC50 (nM) | Assay System | Reference |
| This compound | 1800 | U87 cells expressing human CCR8 | [7] |
| Human CCL1 (I-309) | 10 - 30 ng/mL (approx. 1.2 - 3.5 nM) | Human monocytes | [8] |
Table 2: Qualitative Comparison of CCR8 Agonist Activity
| Feature | This compound | Human CCL1 (I-309) |
| Receptor Target | CCR8 | CCR8 |
| Agonist Type | Nonpeptide small molecule | Endogenous chemokine |
| Downstream Signaling | G-protein coupling, intracellular Ca2+ mobilization, extracellular acidification | G-protein coupling, intracellular Ca2+ mobilization, chemotaxis |
Signaling Pathway and Experimental Workflow
The activation of CCR8 by an agonist initiates a cascade of intracellular events. The following diagrams illustrate the canonical CCR8 signaling pathway and the general workflow for validating agonist activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon CCR8 activation.
Materials:
-
CCR8-expressing cells (e.g., CHO-K1 or HEK293 stable cell lines)
-
This compound
-
Recombinant human CCL1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Protocol:
-
Cell Plating: Seed CCR8-expressing cells into the microplate at an appropriate density and incubate overnight to allow for attachment.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate according to the dye manufacturer's instructions to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of this compound and CCL1 in the assay buffer.
-
Measurement: Place the microplate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Using the instrument's injector, add the compound solutions to the wells.
-
Kinetic Reading: Immediately after compound addition, begin kinetic measurement of fluorescence intensity for a defined period.
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. Calculate the peak fluorescence response for each compound concentration and plot a dose-response curve to determine the EC50 value.
Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate of decrease in pH in the cell culture medium, which is an indicator of cellular metabolic activity, particularly glycolysis, that can be stimulated by GPCR activation.
Materials:
-
CCR8-expressing cells
-
This compound
-
Recombinant human CCL1
-
Low-buffered, serum-free medium
-
ECAR assay kit (e.g., Seahorse XF Glycolysis Stress Test)
-
Microplate-based extracellular flux analyzer (e.g., Seahorse XF Analyzer)
Protocol:
-
Cell Plating: Seed CCR8-expressing cells into the specialized microplate for the extracellular flux analyzer and incubate overnight.
-
Assay Preparation: The day of the assay, replace the culture medium with the low-buffered assay medium and incubate in a non-CO2 incubator to allow for temperature and pH equilibration.
-
Compound Preparation: Prepare this compound and CCL1 solutions in the assay medium.
-
Instrument Setup: Calibrate the extracellular flux analyzer according to the manufacturer's instructions.
-
Baseline Measurement: Place the cell plate in the analyzer and measure the basal ECAR.
-
Compound Injection: Inject the compound solutions into the wells.
-
ECAR Measurement: The instrument will measure the ECAR in real-time following compound injection.
-
Data Analysis: Analyze the change in ECAR following the addition of the agonists. Compare the magnitude and kinetics of the ECAR response between this compound and CCL1.
By following these protocols and comparing the resulting data, researchers can effectively validate the agonistic activity of this compound at the CCR8 receptor, ensuring its suitability for further investigation.
References
- 1. pnas.org [pnas.org]
- 2. CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bms.com [bms.com]
- 6. proteinfoundry.com [proteinfoundry.com]
- 7. leinco.com [leinco.com]
- 8. Human I-309 (CCL1) Recombinant Protein (300-37-10UG) [thermofisher.com]
A Researcher's Guide to Selecting Negative Controls for ZK756326 Dihydrochloride Experiments
For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. This guide provides a comprehensive comparison of appropriate negative controls for experiments involving ZK756326 dihydrochloride, a potent and selective non-peptide agonist for the C-C chemokine receptor 8 (CCR8).
This compound has been identified as a full agonist of CCR8, a G protein-coupled receptor (GPCR) predominantly expressed on specialized immune cells, such as tumor-infiltrating regulatory T cells (Tregs).[1][2] It functions by inhibiting the binding of the natural CCR8 ligand, CCL1 (also known as I-309), and stimulating downstream signaling pathways, including intracellular calcium mobilization and chemotaxis.[1][2][3] Given its specific biological activity, the selection of appropriate negative controls is critical to ensure that observed experimental effects are directly attributable to CCR8 agonism by ZK756326 and not due to off-target effects or experimental artifacts.
This guide compares several types of negative controls, providing experimental data and detailed protocols to assist in the design of robust and reliable studies.
Comparison of Negative Controls
The ideal negative control for a small molecule agonist would be a structurally identical analog that is devoid of biological activity. However, a validated inactive analog of ZK756326 is not commercially available. Therefore, researchers must rely on a combination of other well-established negative controls. The following table outlines the most appropriate options and their specific applications.
| Control Type | Description | Purpose | Advantages | Limitations |
| Vehicle Control | The solvent used to dissolve ZK756326 (e.g., DMSO, water) is added to cells at the same final concentration used for the experimental treatment. | To control for any effects of the solvent on the experimental system. | Simple to implement; essential for all in vitro experiments. | Does not control for off-target effects of the compound itself. |
| Parental Cell Line (CCR8-negative) | A cell line that is genetically identical to the experimental cell line but does not express CCR8. | To demonstrate that the effects of ZK756326 are dependent on the presence of the CCR8 receptor. | Provides a high level of specificity for on-target effects. | May not be available for all cell types; requires validation of CCR8 expression. |
| CCR8 Antagonist | A molecule that binds to CCR8 but does not activate it, thereby blocking the action of agonists. NS-15 is a known small molecule antagonist for CCR8. | To show that the effects of ZK756326 can be specifically blocked by inhibiting CCR8. | Can confirm that the observed effect is mediated through CCR8 signaling. | The antagonist itself could have off-target effects; requires careful dose-response characterization. |
Quantitative Data Comparison
The following table summarizes key quantitative data for ZK756326, providing a baseline for expected activity in various assays. Data for negative controls would ideally show no significant activity.
| Compound/Control | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Radioligand Binding | Human CCR8-expressing | IC50 (vs. CCL1) | 1.8 µM | [1][2] |
| This compound | Calcium Mobilization | U87 MG-CCR8 | EC50 | 245 nM | |
| Vehicle Control (e.g., DMSO) | Calcium Mobilization | U87 MG-CCR8 | EC50 | No activity | N/A |
| Parental Cell Line (e.g., U87 MG) | Calcium Mobilization | U87 MG (parental) | EC50 | No activity | [3] |
| NS-15 (CCR8 Antagonist) | Calcium Mobilization | U87 MG-CCR8 | Agonist Activity | No activity | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental design, the following diagrams are provided.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CCR8 activation.
Methodology:
-
Cell Plating: Seed CCR8-expressing cells (e.g., U87 MG-CCR8) and the parental CCR8-negative cell line in black, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) for 60 minutes at 37°C, as per the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound. For the vehicle control, use the same solvent at the corresponding dilutions.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add ZK756326 or vehicle control to the wells and immediately measure the change in fluorescence over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
Chemotaxis Assay
This assay quantifies the directed migration of cells in response to a chemoattractant.
Methodology:
-
Cell Preparation: Culture CCR8-expressing cells (e.g., THP-1, which endogenously express CCR8) and prepare a cell suspension in serum-free media.
-
Assay Plate Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate). Add different concentrations of ZK756326 or the vehicle control to the lower chamber.
-
Cell Addition: Add the cell suspension to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (typically 2-4 hours) at 37°C in a CO2 incubator.
-
Quantification: Count the number of cells that have migrated through the membrane to the lower chamber. This can be done by staining the migrated cells and measuring fluorescence or by direct cell counting.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated in response to ZK756326 by the number of cells that migrated in response to the vehicle control.
By carefully selecting and implementing these negative controls, researchers can confidently attribute the observed biological effects to the specific CCR8 agonistic activity of this compound, thereby ensuring the accuracy and reproducibility of their findings.
References
Specificity of ZK756326 Dihydrochloride for CCR8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ZK756326 dihydrochloride, a nonpeptide agonist of the CC chemokine receptor 8 (CCR8), with other alternative modulators.[1][2][3][4] The objective is to offer a clear perspective on its specificity, supported by experimental data and detailed protocols.
Overview of this compound
ZK756326 is a small molecule that acts as a full agonist for CCR8.[1][5] It was developed to study the physiological roles of CCR8, including its involvement in HIV infection and general receptor biology, without the limitations associated with protein agonists like its natural ligand, CCL1.[3][5] Understanding its specificity is crucial for interpreting experimental results and assessing its potential as a therapeutic agent.
Potency and Specificity of ZK756326
ZK756326 inhibits the binding of the natural CCR8 ligand, I-309 (CCL1), with an IC50 value of 1.8 μM.[1][2][3][5] Functionally, it acts as a CCR8 agonist with an EC50 of 245 nM.
While demonstrating activity at the CCR8 receptor, its specificity has been evaluated against a panel of other G-protein coupled receptors (GPCRs).
Selectivity Profile of ZK756326
Binding competition assays have shown that at a concentration of 50 μM, ZK756326 displays a greater than 28-fold specificity for CCR8 when compared to 26 other GPCRs, which all showed IC50 values greater than 50 μM.[1][2] However, it exhibits less selectivity against several serotonergic (5-HT) and adrenergic receptors.[1][2]
| Target | IC50 (μM) | Fold Selectivity vs. CCR8 (IC50) |
| CCR8 | 1.8 | - |
| 5-HT2B | 4.4 | ~2.4x |
| 5-HT1A | 5.4 | ~3x |
| 5-HT6 | 5.9 | ~3.3x |
| 5-HT5A | 16 | ~8.9x |
| α2A Adrenergic | <20 | <11.1x |
| 5-HT2C | 34.8 | ~19.3x |
| Other GPCRs (26) | >50 | >28x |
| CCR3, CXCR3, CXCR4, CCR5 | No agonist activity | - |
Data sourced from MedChemExpress and Abcam product descriptions.[1]
Comparison with Alternative CCR8 Antagonists
The field of CCR8 modulation is expanding, with a focus on antagonists for applications in immuno-oncology.[6][7] Here is a comparison of ZK756326 with other notable small molecule CCR8 antagonists.
| Compound | Type | Potency | Selectivity |
| ZK756326 | Agonist | IC50 = 1.8 µM (Binding) | >28-fold vs. most GPCRs; lower vs. some 5-HT/α2A receptors.[1] |
| NS-15 | Antagonist | Ki = 1.6 nM (Binding) | At least 300-fold vs. other GPCRs.[8][9] |
| SB-649701 | Antagonist | pIC50 = 7.7 (Ca2+ release) | At least 100-fold vs. other GPCRs.[8][9] |
Key Experimental Methodologies
The characterization of ZK756326 and other CCR8 modulators relies on a set of standard in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a receptor.
Protocol:
-
Cell membranes expressing the target receptor (e.g., CCR8) are prepared.
-
A constant concentration of a radiolabeled ligand that binds to the receptor (e.g., ¹²⁵I-CCL1) is added.
-
Increasing concentrations of the unlabeled test compound (e.g., ZK756326) are added to compete with the radioligand for binding.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The radioactivity of the bound ligand is measured using a scintillation counter.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.[1]
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate a cellular response following receptor activation.
Protocol:
-
U87 MG cells stably expressing human CCR8 are plated in 96-well plates and cultured overnight.[2]
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Calcium 3) for 60 minutes at 37°C.[2]
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
The test compound (agonist) is added to the wells.
-
The instrument measures the change in intracellular free calcium concentration by detecting the fluorescence signal immediately after the addition of the agonist.[2]
-
For antagonists, cells are pre-incubated with the compound before the addition of a known agonist like CCL1.[10]
Chemotaxis Assay
This assay assesses the ability of a compound to induce cell migration, a key function of chemokine receptors.
Protocol:
-
A multi-well plate with inserts containing a porous membrane (e.g., Transwell) is used.
-
The lower chamber of the wells is filled with medium containing the test compound (chemoattractant).
-
A suspension of cells expressing the receptor of interest (e.g., CCR8-expressing T cells) is added to the upper insert.[5]
-
The plate is incubated for a set period (e.g., 2 hours at 37°C) to allow cells to migrate through the membrane towards the chemoattractant.[5]
-
The number of cells that have migrated to the lower chamber is quantified, typically using a flow cytometer.[5]
-
A migration index is calculated as the ratio of cells that migrated in response to the compound versus the medium alone.[5]
Visualizing Pathways and Workflows
CCR8 Signaling Pathway
The binding of a ligand like CCL1 or an agonist like ZK756326 to CCR8 initiates a signaling cascade. CCR8 is a G-protein coupled receptor that primarily signals through the Gαi subunit, leading to downstream effects such as calcium mobilization and cell migration.[5][11][12]
Caption: Simplified CCR8 signaling cascade upon agonist binding.
Experimental Workflow for Specificity Testing
A typical workflow to assess the specificity of a compound involves a primary binding assay followed by functional and selectivity assays.
Caption: Workflow for determining compound specificity.
Conclusion
This compound is a potent agonist of the CCR8 receptor. While it shows good selectivity against a broad range of other chemokine receptors and GPCRs, researchers should be aware of its potential for off-target effects on certain serotonergic and adrenergic receptors, particularly at higher concentrations. In comparison to highly selective and potent antagonists like NS-15, ZK756326's utility is primarily as a research tool to probe CCR8 function, with its cross-reactivity necessitating careful experimental design and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. ZK 756326 (hydrochloride) - Biochemicals - CAT N°: 28454 [bertin-bioreagent.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological characterization of ligands targeting the human CC chemokine receptor 8 (CCR8) reveals the biased signaling properties of small molecule agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ZK756326 | CAS 874911-96-3 | Sun-shinechem [sun-shinechem.com]
A Comparative Guide to Small Molecule CCR8 Antagonists and the Distinct Role of ZK756326 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prominent small molecule antagonists targeting the C-C chemokine receptor 8 (CCR8), a key regulator of immune responses, particularly in the tumor microenvironment. A critical clarification is made regarding ZK756326 dihydrochloride, which, contrary to potential misconceptions, functions as a CCR8 agonist. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions in the pursuit of novel therapeutics targeting the CCR8 pathway.
This compound: A CCR8 Agonist
It is imperative to begin by clarifying the pharmacological nature of this compound. While it demonstrates the ability to inhibit the binding of the endogenous CCR8 ligand, CCL1 (I-309), with an IC50 of 1.8 μM, extensive functional assays have characterized it as a full agonist of the CCR8 receptor.[1][2] ZK756326 dose-dependently elicits an increase in intracellular calcium and stimulates extracellular acidification in cells expressing human CCR8, consistent with receptor activation.[2] This agonistic activity is a critical distinction from the other molecules discussed in this guide, which are designed to block CCR8 signaling.
The Landscape of Small Molecule CCR8 Antagonists
The therapeutic potential of inhibiting CCR8, particularly in the context of cancer immunotherapy, has spurred the development of several small molecule antagonists. These compounds aim to counteract the immunosuppressive effects mediated by CCR8-expressing regulatory T cells (Tregs) within the tumor microenvironment. This section provides a comparative overview of key small molecule CCR8 antagonists.
Data Presentation: Quantitative Comparison of CCR8 Modulators
The following tables summarize the available quantitative data for this compound and prominent small molecule CCR8 antagonists.
Table 1: In Vitro Potency and Selectivity
| Compound | Type | Target | Assay | Potency (IC50 / pIC50 / Ki) | Selectivity Notes |
| This compound | Agonist | Human CCR8 | CCL1 Binding Inhibition | IC50: 1.8 µM[1][2] | >28-fold specificity for CCR8 over 26 other GPCRs at 50 µM. Less selective against some serotonergic and adrenergic receptors.[2] |
| IPG7236 | Antagonist | Human CCR8 | Tango Assay | IC50: 24 nM[3] | High metabolic stability across species and no significant inhibition of major CYP450 enzymes. IC50 > 150 µM on primary human hepatocytes.[3] |
| Calcium Mobilization | IC50: 24.3 nM[3] | ||||
| Chemotaxis Assay | IC50: 33.8 nM[3] | ||||
| AZ084 | Allosteric Antagonist | Human CCR8 | Binding Assay | Ki: 0.9 nM[4][5][6] | Excellent selectivity.[7] |
| Chemotaxis (AML cells) | IC50: 1.3 nM[4][5] | ||||
| Chemotaxis (DC cells) | IC50: 4.6 nM[4][5] | ||||
| Chemotaxis (T cells) | IC50: 5.7 nM[4][5] | ||||
| SB-649701 | Antagonist | Human CCR8 | Calcium Release Assay | pIC50: 7.7[8][9] | At least 100-fold selective against other GPCRs.[8] |
| Chemotaxis (HUT78 cells) | pIC50: 6.3[8] | ||||
| Chemotaxis (Th2 cells) | pIC50: 7.0[8] | ||||
| Naphthalene Sulfonamide (LMD-D derivative) | Inverse Agonist / Antagonist | Human CCR8 | Binding Assay (Optimized derivative) | Ki: 1.6 nM[8] | At least 300-fold selectivity versus other GPCRs.[8] |
| IP3 Formation (as inverse agonist) | EC50 in low nM range[8] |
Table 2: Pharmacokinetic and Safety Profile
| Compound | Bioavailability | Clearance | hERG Activity | Other Notes |
| IPG7236 | Orally active[3] | High metabolic stability[3] | IC50 > 150 µM[3] | First small molecule CCR8 antagonist to enter clinical trials.[10][11] |
| AZ084 | >70% in rats[4][5] | Long half-life in rats[7] | Excellent hERG1 selectivity | Orally active allosteric antagonist.[4] |
| SB-649701 | Low (F=18% in mouse)[8] | Moderate (Cl = 38 mL/min/kg in mouse)[8] | pIC50 of 5.8[8] | Lacks activity against mouse, rat, and guinea pig CCR8.[8] |
| Naphthalene Sulfonamide (NS-15) | Poor (F=2% in rats)[8] | - | No significant hERG binding (Ki >10 µM for optimized lead)[8] | Poor aqueous solubility.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CCR8 modulators.
Calcium Mobilization Assay
This assay measures the intracellular calcium flux upon GPCR activation.
Principle: Gq-coupled GPCRs, upon activation, trigger the release of intracellular calcium stores. This change in calcium concentration can be detected using fluorescent calcium-sensitive dyes like Fluo-4 AM. A fluorescence imaging plate reader (FLIPR) is commonly used for high-throughput screening.
Detailed Protocol:
-
Cell Seeding: Plate cells expressing the CCR8 receptor in a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (an anion-exchange pump inhibitor that prevents dye leakage).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Addition and Measurement:
-
For antagonist testing, pre-incubate the cells with the antagonist compound before adding the agonist.
-
Place the plate in a FLIPR instrument.
-
The instrument will add the agonist (e.g., CCL1) to the wells and simultaneously measure the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Data are typically analyzed by measuring the peak fluorescence response. For antagonists, the inhibition of the agonist-induced response is calculated to determine the IC50 value.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Principle: The Transwell system consists of an upper and a lower chamber separated by a porous membrane. Cells are placed in the upper chamber, and a chemoattractant (e.g., CCL1) is placed in the lower chamber. Cells migrate through the pores towards the chemoattractant. Antagonists will inhibit this migration.
Detailed Protocol:
-
Preparation:
-
Use a Transwell plate with a pore size appropriate for the cell type being studied (e.g., 5 µm for lymphocytes).
-
Add medium containing the chemoattractant (e.g., CCL1) to the lower wells.
-
Resuspend cells in serum-free medium. For antagonist testing, pre-incubate the cells with the antagonist.
-
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient to allow for cell migration (typically 2-4 hours) at 37°C in a CO2 incubator.
-
Quantification of Migration:
-
Remove the upper chamber.
-
The number of cells that have migrated to the lower chamber can be quantified by various methods, such as cell counting using a flow cytometer or a cell viability assay (e.g., CellTiter-Glo).
-
-
Data Analysis: The percentage of inhibition of migration by the antagonist is calculated relative to the control (agonist alone) to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
CCR8 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated upon CCL1 binding to CCR8.
Caption: CCR8 signaling cascade upon CCL1 binding.
Experimental Workflow: Calcium Mobilization Assay
The following diagram outlines the key steps in a typical calcium mobilization assay.
Caption: Workflow for a CCR8 calcium mobilization assay.
Conclusion
The distinction between CCR8 agonists and antagonists is fundamental for researchers in this field. While this compound serves as a useful tool for studying CCR8 activation, the therapeutic focus for conditions like cancer is on antagonism. Small molecules like IPG7236 and AZ084 have shown significant promise with potent antagonist activity and favorable pharmacokinetic profiles. The data and protocols presented in this guide are intended to support the ongoing research and development of novel CCR8-targeted therapies. The continued investigation into the structure-activity relationships and in vivo efficacy of these antagonists will be crucial in translating their potential into clinical benefits.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. cellgs.com [cellgs.com]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
A Comparative Guide to Targeting CCR8: The Small Molecule Agonist ZK756326 Dihydrochloride vs. Anti-CCR8 Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target, particularly in the field of immuno-oncology, owing to its preferential expression on tumor-infiltrating regulatory T cells (Tregs). Modulating CCR8 activity presents a strategic approach to dismantle the immunosuppressive tumor microenvironment and enhance anti-tumor immunity. This guide provides a comparative analysis of two distinct modalities for targeting CCR8: the small molecule agonist ZK756326 dihydrochloride and the increasingly prevalent anti-CCR8 monoclonal antibodies.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and anti-CCR8 monoclonal antibodies lies in their mechanism of action and the subsequent biological response.
This compound: A CCR8 Agonist
This compound is a potent and selective nonpeptide agonist of the CCR8 receptor.[1][2][3][4] As an agonist, it mimics the action of the natural CCR8 ligand, CCL1, initiating downstream signaling cascades upon binding to the receptor. This activation leads to a dose-dependent increase in intracellular calcium levels.[3] The primary application of a CCR8 agonist in a research setting is to probe the physiological and pathophysiological roles of CCR8 activation.
Anti-CCR8 Monoclonal Antibodies: Depleting Immunosuppression
In contrast, the primary therapeutic strategy for anti-CCR8 monoclonal antibodies in oncology is the depletion of tumor-infiltrating Tregs.[5][6][7] These antibodies are engineered with an Fc domain that promotes antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the elimination of CCR8-expressing Tregs within the tumor microenvironment.[6][8] Some anti-CCR8 antibodies may also function as antagonists, blocking the interaction between CCR8 and its ligand CCL1, thereby inhibiting Treg recruitment and function.[4][9]
Comparative Performance and Experimental Data
This compound: In Vitro Characterization
The activity of this compound has been primarily characterized in vitro. The key performance metrics are its binding affinity and its ability to induce a biological response.
| Parameter | Value | Reference |
| Target | CC Chemokine Receptor 8 (CCR8) | [1][2][3][4] |
| Activity | Agonist | [1][2][3][4] |
| IC₅₀ (I-309/CCL1 binding inhibition) | 1.8 µM | [3] |
| Mechanism | Elicits an increase in intracellular calcium | [3] |
Anti-CCR8 Monoclonal Antibodies: Preclinical Efficacy in Combination Therapy
Several anti-CCR8 monoclonal antibodies have demonstrated significant anti-tumor activity in preclinical models, especially when combined with anti-PD-1/PD-L1 checkpoint inhibitors.
| Antibody | Model | Combination | Outcome | Reference |
| IPG0521 | Murine syngeneic cancer models | Anti-PD-1 antibody | Enhanced anti-tumor effect | [4] |
| RO7502175 | In vitro human tumor samples | - | Selective ADCC against CCR8+ Tregs | [8] |
| S-531011 | Tumor-bearing human-CCR8 knock-in mouse model | - | Reduced tumor-infiltrating CCR8+ Tregs and potent antitumor activity | [6] |
| ABT-863 | Mouse colon carcinoma and lung carcinoma models | Anti-PD-1 antibody | Significant tumor growth inhibition | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the distinct mechanisms of this compound and anti-CCR8 monoclonal antibodies can aid in understanding their differential impacts on the immune system.
Figure 1: ZK756326 signaling pathway.
Figure 2: Anti-CCR8 mAb workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for characterizing the in vitro activity of a CCR8 agonist like this compound, based on published methods.
In Vitro Calcium Mobilization Assay
Objective: To measure the ability of a test compound to induce intracellular calcium mobilization through the CCR8 receptor.
Cell Line: A human cell line (e.g., HEK293 or U87 MG) stably transfected with and expressing human CCR8.
Materials:
-
CCR8-expressing cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)
-
Probenecid (to prevent dye leakage)
-
Test compound (this compound)
-
Reference agonist (e.g., recombinant human CCL1)
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the CCR8-expressing cells into the assay plates at a predetermined density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the cell culture medium from the plates and add the loading buffer.
-
Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare a dilution series of the test compound (this compound) and the reference agonist (CCL1) in assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 5x).
-
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature (typically room temperature or 37°C).
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's liquid handling capabilities to add the compound dilutions to the respective wells.
-
Immediately begin kinetic fluorescence readings for a set period (e.g., 180 seconds) to capture the calcium flux.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Subtract the baseline fluorescence from the maximum response to get the net change in fluorescence.
-
Plot the net change in fluorescence against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.
-
Conclusion
This compound and anti-CCR8 monoclonal antibodies represent two distinct and valuable tools for investigating and targeting the CCR8 receptor. As a small molecule agonist, ZK756326 is well-suited for in vitro and in vivo studies aimed at elucidating the functional consequences of CCR8 activation. In contrast, anti-CCR8 monoclonal antibodies, with their ability to deplete tumor-infiltrating Tregs, have emerged as a promising therapeutic strategy in oncology, particularly in combination with checkpoint inhibitors. The choice between these two modalities will depend on the specific research question or therapeutic goal. For researchers aiming to understand the fundamental biology of CCR8 signaling, an agonist like ZK756326 is indispensable. For those focused on developing novel cancer immunotherapies, the Treg-depleting capabilities of anti-CCR8 antibodies offer a compelling path forward. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their investigation into the multifaceted role of CCR8.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 6. S-531011, a Novel Anti-Human CCR8 Antibody, Induces Potent Antitumor Responses through Depletion of Tumor-Infiltrating CCR8-Expressing Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Potential of CCR8: A Rising Star in Cancer Immunotherapy l GemPharmtech [en.gempharmatech.com]
- 8. Preclinical and translational pharmacology of afucosylated anti-CCR8 antibody for depletion of tumour-infiltrating regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are CCR8 inhibitor and how do they work? [synapse.patsnap.com]
- 10. New anti-CCR8 immuno-oncology antibodies with unique binding/pharmacology | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal of ZK756326 Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of ZK756326 dihydrochloride, a nonpeptide chemokine receptor agonist for the CC chemokine receptor CCR8.
The following procedures are based on general best practices for the disposal of hazardous chemical waste and information available for similar dihydrochloride compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal service to ensure full compliance with all local, regional, and national regulations.
Key Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₁H₃₀Cl₂N₂O₃ |
| Molecular Weight | 429.38 g/mol |
| CAS Number | 1780259-94-0 |
| Physical State | Solid |
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling fine powders or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate particulate filter.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.
-
Segregate this waste from other chemical waste streams to prevent accidental reactions. Do not mix with incompatible materials.
2. Preparing for Disposal:
-
For solid waste (e.g., unused product, contaminated consumables):
-
Carefully place the solid material into the designated hazardous waste container.
-
Avoid generating dust. If necessary, gently mist the solid with a small amount of an appropriate solvent (e.g., water, if compatible and permitted by your waste disposal service) to minimize dust.
-
-
For liquid waste (e.g., solutions containing this compound):
3. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
Keep the storage area cool and dry.
-
Ensure the container is kept away from heat, ignition sources, and incompatible materials.
4. Arranging for Professional Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its composition and any known hazards.
-
Follow all instructions provided by the waste disposal service regarding packaging, labeling, and transportation.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill to prevent it from spreading.
-
For a small solid spill, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
-
For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
For large spills, contact your institution's emergency response team immediately.
-
-
Exposure:
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
